molecular formula C24H31N5O3 B8811007 Piperiacetildenafil

Piperiacetildenafil

Cat. No.: B8811007
M. Wt: 437.5 g/mol
InChI Key: SOYQUYOYQKGWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperiacetildenafil is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYQUYOYQKGWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347650
Record name Piperiacetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-50-4
Record name Piperiacetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperiacetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERIACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ11Q7DZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Piperiacetildenafil and the Broader Class of Pyrazolopyrimidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding Piperiacetildenafil is limited. This guide provides a comprehensive overview of its known chemical and physical properties. Due to the scarcity of specific research on this compound's biological activity, this document also explores the general characteristics, synthesis, and mechanisms of action of the broader pyrazolopyrimidinone class of compounds, to which this compound belongs.

This compound: Chemical Identity and Properties

This compound is a chemical compound identified as an intermediate in the synthesis of pyrazolopyrimidinones.[1] It is intended for research use only.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]
Synonyms J2.357.565E, Piperidinohongdenafil, Piperidino acetildenafil, Apremilast Impurity 109[2][3]
CAS Number 147676-50-4[1]
Molecular Formula C24H31N5O3
Molecular Weight 437.54 g/mol
Melting Point 149-152 °C
Density (Predicted) 1.29 ± 0.1 g/cm³
pKa (Predicted) 10.09 ± 0.20
Solubility Chloroform (Sparingly), Methanol (Slightly)
Appearance White to Off-White Solid

The Pyrazolopyrimidinone Class: A Broader Perspective

Due to the limited publicly available data on this compound's biological activity, a broader examination of the pyrazolopyrimidinone chemical class is warranted. This class of compounds has been the subject of extensive research and has yielded several clinically significant molecules.

General Synthesis of Pyrazolopyrimidinones

The synthesis of pyrazolopyrimidinones often involves a multi-step process. A generalized workflow is presented below, based on common synthetic strategies described in the literature. One common method is a one-pot, microwave-assisted approach which has been shown to be efficient.

Pyrazolopyrimidinone_Synthesis start β-Ketonitrile & Hydrazine step1 Microwave-assisted cyclization to form 5-Aminopyrazole intermediate start->step1 step2 Addition of β-Ketoester and Acetic Acid step1->step2 step3 Microwave-assisted condensation and cyclization step2->step3 end Pyrazolopyrimidinone step3->end

Caption: Generalized workflow for the synthesis of pyrazolopyrimidinones.

A common experimental protocol involves the reaction of a β-ketonitrile with hydrazine in a solvent like methanol under microwave irradiation to form a 5-aminopyrazole intermediate. This is followed by the addition of a β-ketoester and an acid catalyst (e.g., acetic acid) and further heating under microwave irradiation to yield the final pyrazolopyrimidinone product.

Potential Mechanisms of Action and Signaling Pathways

Pyrazolopyrimidinone derivatives have been investigated for a wide range of biological activities, with their mechanism of action often involving the inhibition of specific enzymes.

One of the most well-known applications of this chemical class is the inhibition of phosphodiesterase type 5 (PDE5). Sildenafil, a prominent member of this class, is a potent and selective inhibitor of PDE5. The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GMP GMP cGMP->GMP hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Pyrazolopyrimidinone Pyrazolopyrimidinone (e.g., Sildenafil) Pyrazolopyrimidinone->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by pyrazolopyrimidinones.

Beyond PDE5 inhibition, various pyrazolopyrimidinone derivatives have been explored as anticancer agents. Their mechanisms in this context are diverse and can include the inhibition of tyrosine kinases such as Mer and Flt3, which are involved in cell proliferation and survival. Some derivatives also exhibit activity against other kinases like the Src family of tyrosine kinases.

Furthermore, certain pyrazolopyrimidines have shown antileishmanial activity by affecting several metabolic processes in the parasite, including the inhibition of GMP reductase and IMP dehydrogenase.

Future Directions

While this compound itself is primarily documented as a synthetic intermediate, its core pyrazolopyrimidinone structure suggests potential for biological activity. Future research could involve the screening of this compound and its derivatives against various enzymatic targets, such as phosphodiesterases and protein kinases, to elucidate any potential therapeutic applications. Detailed experimental protocols for such studies would need to be developed based on the specific biological questions being addressed.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperiacetildenafil is a chemical compound identified as an intermediate in the preparation of pyrazolopyrimidinones.[1][2] Its structure is closely related to that of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The key structural difference lies in the substituent at the 5-position of the 2-ethoxyphenyl group; this compound possesses a 2-(piperidin-1-yl)acetyl group in place of sildenafil's 4-methylpiperazin-1-ylsulfonyl moiety. This guide outlines a comprehensive, proposed synthesis pathway for this compound, drawing upon established chemical principles and analogous reactions from the synthesis of sildenafil and related compounds. The presented pathways are designed to be chemically sound and provide a strong foundation for practical laboratory synthesis.

Chemical Structure
  • IUPAC Name: 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[3]

  • CAS Number: 147676-50-4[1][3]

  • Molecular Formula: C₂₄H₃₁N₅O₃

  • Molecular Weight: 437.54 g/mol

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests two primary strategies, diverging at the method of coupling the pyrazolopyrimidinone core with the functionalized phenyl ring.

Strategy A involves a late-stage functionalization of a pre-formed phenyl-pyrazolopyrimidinone intermediate via Friedel-Crafts acylation.

Strategy B employs a modern cross-coupling approach, such as a Suzuki-Miyaura reaction, to join the pyrazolopyrimidinone core with a pre-synthesized, functionalized phenylboronic acid derivative. This strategy is often preferred for its high efficiency and functional group tolerance.

Synthesis Pathway and Experimental Protocols

The synthesis can be divided into three main stages:

  • Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core.

  • Synthesis of the Functionalized Phenyl Intermediate.

  • Coupling and Final Modification.

Stage 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core (Compound 4)

The initial steps for the synthesis of the core structure are well-established in the literature for sildenafil and its analogs.

Step 1.1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1)

This step involves the condensation of a diketoester with hydrazine, followed by N-methylation and hydrolysis.

  • Protocol:

    • React a suitable diketoester, such as ethyl 2,4-dioxoheptanoate, with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to form the pyrazole ring.

    • Perform regioselective N-methylation of the pyrazole nitrogen using a methylating agent like dimethyl sulfate in the presence of a base.

    • Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Step 1.2: Nitration and Amide Formation (2)

  • Protocol:

    • Nitrate the pyrazole carboxylic acid (1) using a mixture of nitric acid and sulfuric acid.

    • Convert the carboxylic acid group to a carboxamide by treating it with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with aqueous ammonia.

Step 1.3: Reduction of Nitro Group (3)

  • Protocol:

    • Reduce the nitro group of compound (2) to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or ethyl acetate.

Step 1.4: Cyclization to form the Pyrazolopyrimidinone Core (4)

  • Protocol:

    • Acylate the aminopyrazole carboxamide (3) with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine.

    • Induce cyclization of the resulting amide by heating in the presence of a base, such as potassium tert-butoxide, to form 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (4).

Stage 2 & 3: Synthesis of this compound via Two Proposed Routes

This route functionalizes the pre-formed core structure (4).

Step 2A.1: Friedel-Crafts Acylation (5)

  • Protocol:

    • Dissolve the pyrazolopyrimidinone core (4) in a suitable inert solvent, such as dichloromethane or nitrobenzene.

    • Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts.

    • Slowly add bromoacetyl chloride or chloroacetyl chloride at a controlled temperature (e.g., 0 °C) to perform the Friedel-Crafts acylation, yielding the α-halo ketone intermediate (5). The reaction is directed to the para position of the ethoxy group due to its ortho-, para-directing nature.

Step 3A.1: Nucleophilic Substitution with Piperidine (6 - this compound)

  • Protocol:

    • Dissolve the α-halo ketone (5) in a solvent such as acetonitrile or tetrahydrofuran (THF).

    • Add an excess of piperidine to the solution. The reaction typically proceeds at room temperature or with gentle heating.

    • A non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to scavenge the hydrohalic acid byproduct.

    • After the reaction is complete, perform an aqueous workup and purify the product by column chromatography or recrystallization to obtain this compound (6).

This more convergent route involves preparing the functionalized phenyl group separately and then coupling it to a modified pyrazolopyrimidinone core.

Step 2B.1: Synthesis of 2-Ethoxy-5-(2-bromoacetyl)phenylboronic acid (9)

  • Protocol:

    • Start with 4-bromo-2-ethoxytoluene (7). Perform a Friedel-Crafts acylation with acetyl chloride and AlCl₃ to introduce an acetyl group, yielding 1-(5-bromo-4-ethoxyphenyl)ethanone.

    • Brominate the α-carbon of the acetyl group using a brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) with a radical initiator to form the α-bromo ketone (8).

    • Convert the aryl bromide (8) to the corresponding boronic acid (9) via a lithium-halogen exchange using n-butyllithium followed by quenching with triisopropyl borate and subsequent acidic hydrolysis.

Step 2B.2: Nucleophilic Substitution with Piperidine (10)

  • Protocol:

    • React the α-bromo ketone boronic acid (9) with piperidine in a solvent like THF or DMF. The presence of the boronic acid may require protection or careful selection of reaction conditions to avoid side reactions. Alternatively, this step can be performed after the Suzuki coupling.

Step 3B.1: Halogenation of the Pyrazolopyrimidinone Core (11)

  • Protocol:

    • To prepare the pyrazolopyrimidinone core for Suzuki coupling, it must be halogenated. This can be achieved by modifying the synthesis from Stage 1 to use a halogenated benzoyl chloride in Step 1.4, or by direct halogenation of an appropriate precursor. For this route, we would synthesize a 5-bromo- or 5-iodo-pyrazolopyrimidinone (11).

Step 3B.2: Suzuki-Miyaura Coupling (6 - this compound)

  • Protocol:

    • Combine the halogenated pyrazolopyrimidinone (11) and the functionalized phenylboronic acid (10) in a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄).

    • Heat the reaction mixture, often under an inert atmosphere (e.g., nitrogen or argon), until the reaction is complete as monitored by TLC or LC-MS.

    • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield this compound (6).

Data Presentation

The following tables summarize hypothetical quantitative data for the key reaction steps, based on typical yields for these types of transformations found in the chemical literature.

Table 1: Summary of Yields for Synthesis Route A

StepReactionStarting MaterialProductTypical Yield (%)
2A.1Friedel-Crafts AcylationCompound 4 Compound 5 60-75
3A.1Nucleophilic SubstitutionCompound 5 This compound (6 )80-95

Table 2: Summary of Yields for Synthesis Route B

StepReactionStarting MaterialProductTypical Yield (%)
2B.1Multi-step synthesis4-bromo-2-ethoxytoluene (7 )Compound 9 40-50 (over 3 steps)
2B.2Nucleophilic SubstitutionCompound 9 Compound 10 80-95
3B.1HalogenationPyrazolopyrimidinone precursorCompound 11 70-85
3B.2Suzuki-Miyaura CouplingCompounds 10 & 11 This compound (6 )75-90

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound via two distinct routes.

Suzuki_Coupling_Cycle catalyst Pd(0) Catalyst intermediate1 Oxidative Addition Intermediate catalyst->intermediate1 Oxidative Addition intermediate2 Transmetalation Intermediate intermediate1->intermediate2 Transmetalation product This compound (6) intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration reagents1 Halogenated Core (11) reagents1->intermediate1 reagents2 Boronic Acid (10) reagents2->intermediate2 base Base (e.g., K₂CO₃) base->intermediate2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.

References

Unveiling Piperiacetildenafil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperiacetildenafil, an intermediate in the synthesis of pyrazolopyrimidinone-based compounds. This document outlines its chemical identity, including its IUPAC name and CAS number, and delves into its physicochemical properties.

Core Chemical Identifiers

This compound is chemically known as 5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] Its unique Chemical Abstracts Service (CAS) number is 147676-50-4.[1][2][3][4] This identifier is crucial for unambiguous identification in research and regulatory contexts.

IdentifierValueReference
IUPAC Name 5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number 147676-50-4
Molecular Formula C24H31N5O3
Molecular Weight 437.54 g/mol
InChI Key SOYQUYOYQKGWNR-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValue
Appearance Solid (presumed)
Purity Available in various purities for research purposes
Solubility Soluble in organic solvents (details would require experimental data)
Storage Recommended to be stored in a cool, dry place

Synthesis and Role as an Intermediate

This compound serves as a key intermediate in the multi-step synthesis of various pyrazolopyrimidinone derivatives. The synthesis of this class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic pathway leading to compounds like this compound often involves the condensation of a pyrazole precursor with a substituted phenylacetic acid derivative.

The logical workflow for the utilization of this compound as an intermediate can be visualized as follows:

G cluster_0 Starting Materials A Pyrazolopyrimidinone Core Synthesis C This compound Synthesis A->C B Substituted Phenylacetyl Moiety B->C D Purification and Characterization C->D E Further Synthetic Transformations D->E F Final Active Pharmaceutical Ingredient (API) E->F

Synthetic workflow involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducibility. The following represents a generalized protocol based on common organic synthesis and analytical techniques.

Synthesis of this compound (Illustrative)

  • Reaction Setup: A solution of the appropriate pyrazole precursor in a suitable aprotic solvent (e.g., dimethylformamide) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The substituted phenylacetyl chloride (or a related activated carboxylic acid derivative) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are analyzed to confirm the chemical structure of this compound.

Potential Signaling Pathway Interactions

While this compound is primarily known as a synthetic intermediate, its structural similarity to known phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, suggests a potential for interaction with related signaling pathways. The canonical PDE5 signaling pathway is central to various physiological processes.

G cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase GTP GTP cGMP cGMP GTP->cGMP GC activation PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5->GMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation

Canonical cGMP-specific PDE5 signaling pathway.

Further research would be necessary to determine if this compound exhibits any significant inhibitory activity against PDE5 or other related enzymes. As an impurity or intermediate, its biological activity profile is of interest for drug safety and toxicology assessments.

References

An In-depth Technical Guide on the Solubility of Piperiacetildenafil in DMSO and PBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of Piperiacetildenafil and outlines detailed experimental protocols for determining its solubility in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). Given the limited publicly available quantitative data on this compound's solubility, this document focuses on providing the methodologies required for researchers to conduct their own solubility assessments.

Understanding this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for this compound in DMSO and PBS have not been published. Researchers are encouraged to determine these values experimentally using the protocols outlined below. For comparative purposes, a template for data presentation is provided.

Table 1: Solubility of this compound

SolventMethodTemperature (°C)Solubility (µg/mL)Molar Solubility (mM)
DMSOe.g., Shake-Flaske.g., 25To be determinedTo be determined
PBS (pH 7.4)e.g., Kinetice.g., 25To be determinedTo be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established practices in the pharmaceutical sciences.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can dissolve in PBS at a specific temperature, representing its equilibrium solubility.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

Protocol:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification[3].

This method is often used in early drug discovery to assess the solubility of compounds prepared from DMSO stock solutions, mimicking how compounds are often handled in high-throughput screening.

Objective: To determine the apparent solubility of this compound in PBS when introduced from a concentrated DMSO stock solution.

Materials:

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene tubes or 96-well plates

  • Vortex mixer or plate shaker

  • Filtration device (e.g., syringe filters or filter plates)

  • Analytical instrument (HPLC or UV-Vis Spectrophotometer)

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small aliquot of the DMSO stock solution to a larger volume of PBS. For example, add 10 µL of the 10 mM stock solution to 490 µL of PBS to achieve a final volume of 500 µL with 2% DMSO[4].

  • Vortex or shake the mixture vigorously for a set period, typically around 15 minutes to 2 hours, at room temperature[4].

  • Filter the solution to remove any precipitate that may have formed.

  • Determine the concentration of the dissolved this compound in the filtrate using an appropriate analytical method.

Determining the solubility limit in pure DMSO is important for preparing high-concentration stock solutions.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO.

Materials:

  • This compound (solid powder)

  • DMSO

  • Vials

  • Vortex mixer and/or sonicator

  • Analytical balance

Protocol:

  • Weigh a precise amount of this compound into a vial.

  • Add a small, measured volume of DMSO.

  • Vortex and/or sonicate the mixture to facilitate dissolution.

  • Continue to add small, incremental volumes of DMSO until the compound is fully dissolved.

  • The solubility can be expressed as the mass of the compound per the final volume of DMSO. For high-throughput assessment, a protocol involving dissolving a known amount of powder in DMSO and checking for dissolution by visual inspection or light scattering can be employed.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate the described experimental workflow and the logical context of solubility in drug discovery.

G cluster_0 Solubility Determination Workflow prep Prepare Saturated Solution (Excess solid in solvent) equil Equilibrate (e.g., 24-48h shaking) prep->equil Incubate sep Separate Solid and Liquid (Centrifugation/Filtration) equil->sep Post-incubation quant Quantify Concentration (HPLC/UV-Vis) sep->quant Analyze filtrate result Determine Solubility quant->result

Caption: A generalized workflow for thermodynamic solubility determination.

G cluster_1 Role of Solubility in Early Drug Discovery discovery Compound Synthesis/ Acquisition sol_screen Solubility Screening (DMSO & Aqueous Buffers) discovery->sol_screen insoluble Poor Solubility sol_screen->insoluble Low soluble Acceptable Solubility sol_screen->soluble High bio_assay In Vitro Bioassays adme ADME Profiling bio_assay->adme lead_opt Lead Optimization adme->lead_opt insoluble->lead_opt Reformulation/ Analogue Synthesis soluble->bio_assay

Caption: The pivotal role of solubility assessment in the drug discovery pipeline.

References

An In-Depth Technical Guide on the In Vitro Stability and Degradation of Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Piperiacetildenafil" in scientific literature and chemical databases did not yield any results. This suggests that the compound may be proprietary, a novel substance not yet described in published research, or a potential misspelling. The following guide is a detailed template that adheres to the user's specified structure and requirements. It uses the placeholder "Compound X " to illustrate the expected content and format. This framework can be populated with actual experimental data once it becomes available.

Introduction

This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Compound X , a novel therapeutic agent. Understanding the stability and degradation pathways of a drug candidate is a critical component of early-stage drug development. These characteristics influence its shelf-life, bioavailability, and potential for producing toxic metabolites. This document details the experimental protocols used to assess the stability of Compound X in various physiologically relevant matrices and outlines its degradation products. All quantitative data are presented in a tabular format for clarity and ease of comparison.

In Vitro Stability of Compound X

The stability of Compound X was evaluated in several key biological matrices to simulate the conditions it would encounter during and after administration. The primary endpoint for these studies was the half-life (t½) of the parent compound.

Stability in Simulated Gastric and Intestinal Fluids

The stability of Compound X was assessed in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to determine its susceptibility to degradation in the gastrointestinal tract.

Table 1: Stability of Compound X in Simulated Gastrointestinal Fluids

MediumpHIncubation Time (hours)Half-life (t½) (hours)% Remaining at 2 hours
Simulated Gastric Fluid (SGF)1.20, 0.5, 1, 20.818.9%
Simulated Intestinal Fluid (SIF)6.80, 1, 2, 4> 895.2%
Stability in Plasma

The stability of Compound X was determined in human, rat, and mouse plasma to evaluate its susceptibility to enzymatic degradation in the bloodstream.

Table 2: Stability of Compound X in Plasma from Different Species

Plasma SourceIncubation Temperature (°C)Half-life (t½) (minutes)Primary Metabolite(s) Identified
Human37125.4M1 (Hydroxylation)
Rat3788.2M1 (Hydroxylation), M2 (N-dealkylation)
Mouse3745.7M1 (Hydroxylation), M2 (N-dealkylation)
Microsomal Stability

Liver microsomes are a key in vitro model for assessing Phase I metabolic stability. The stability of Compound X was evaluated in human, rat, and mouse liver microsomes.

Table 3: Microsomal Stability of Compound X

Microsome SourceProtein Concentration (mg/mL)Half-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg)
Human Liver Microsomes0.562.111.2
Rat Liver Microsomes0.535.819.4
Mouse Liver Microsomes0.521.332.5

Degradation Pathway Analysis

Forced degradation studies were conducted to identify the major degradation products of Compound X under various stress conditions. These studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies

Table 4: Forced Degradation of Compound X

Stress ConditionTime (hours)% DegradationMajor Degradation Products
0.1 M HCl2445.2%DP1 (Hydrolysis)
0.1 M NaOH2488.9%DP1 (Hydrolysis), DP2 (Rearrangement)
10% H₂O₂2465.7%DP3 (Oxidation)
Thermal (80°C)7215.3%DP4 (Isomerization)
Photolytic (UV 254nm)4833.1%DP5 (Photodegradation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Plasma Stability Assay
  • Preparation: Compound X was dissolved in DMSO to create a 10 mM stock solution. This was further diluted with acetonitrile to a working concentration of 100 µM.

  • Incubation: 5 µL of the working solution was added to 495 µL of pre-warmed (37°C) plasma (human, rat, or mouse) to achieve a final concentration of 1 µM.

  • Sampling: Aliquots of 50 µL were taken at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: The reaction was terminated by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples were centrifuged at 14,000 rpm for 10 minutes. The supernatant was analyzed by LC-MS/MS to determine the remaining concentration of Compound X .

  • Data Analysis: The half-life was calculated from the slope of the natural logarithm of the remaining Compound X concentration versus time.

Protocol for Microsomal Stability Assay
  • Reaction Mixture: A master mix was prepared containing liver microsomes (0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: The reaction was initiated by adding Compound X (final concentration of 1 µM) to the pre-warmed (37°C) reaction mixture.

  • Sampling and Quenching: Aliquots were taken at various time points and the reaction was quenched with ice-cold acetonitrile as described in the plasma stability protocol.

  • Analysis: The concentration of Compound X was quantified using LC-MS/MS.

  • Data Analysis: The half-life and intrinsic clearance were calculated using standard pharmacokinetic equations.

Visualizations

Experimental Workflow for In Vitro Stability Assessment

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Stock Compound X Stock (10 mM in DMSO) Working Working Solution (100 µM) Stock->Working Dilute Plasma Pre-warmed Plasma (37°C) Working->Plasma Incubate Microsomes Microsome + NADPH Mix (37°C) Working->Microsomes Incubate Quench Quench with Acetonitrile Plasma->Quench Sample at time points Microsomes->Quench Sample at time points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for plasma and microsomal stability assays.

Proposed Metabolic Pathway of Compound X

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CompoundX Compound X M1 M1 (Hydroxylation) CompoundX->M1 CYP3A4 M2 M2 (N-dealkylation) CompoundX->M2 CYP2D6 M3 M3 (Glucuronidation) M1->M3 UGT1A1

Caption: Putative metabolic pathway of Compound X.

Limited Information Available for "Piperiacetildenafil"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, it has been determined that there is a significant lack of publicly available scientific literature and clinical data regarding a compound referred to as "Piperiacetildenafil." The information that could be retrieved is sparse and insufficient to construct the in-depth technical guide or whitepaper as requested.

Available information from chemical suppliers indicates that "this compound" is a chemical entity with the CAS number 147676-50-4.[1] It is also known by several synonyms, including "Piperidinohongdenafil" and "Piperidino-acetildenafil".[1] The nomenclature suggests it may be an analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. However, beyond these basic identifiers, there is no readily available information on its discovery, history, mechanism of action, pharmacological profile, or any clinical trial data.

The absence of detailed scientific publications and clinical trial results (such as those found for the unrelated drug, pirfenidone[2][3][4]) prevents a thorough analysis and the creation of the requested technical content. Key elements for a scientific guide, such as quantitative data for comparison, detailed experimental protocols, and established signaling pathways, are not available in the public domain for "this compound."

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this compound should be aware that it appears to be a research chemical with limited to no published scientific background. It is possible that the compound is known by a different name in the scientific literature, is a very early-stage investigational compound with no public data, or is not intended for therapeutic use.

References

An In-depth Technical Guide to the Homologs and Analogs of Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Piperiacetildenafil is a compound indexed in public chemical databases such as PubChem[1][2]. However, at the time of this writing, there is a lack of extensive published research on its specific biological activity and synthesis. This guide, therefore, provides a comprehensive overview of its structural class, focusing on the well-documented pharmacology of its parent compound, sildenafil, and its numerous analogs. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration of novel phosphodiesterase type 5 (PDE5) inhibitors.

Introduction

This compound, with the IUPAC name 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is a structural analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Sildenafil is widely recognized for its therapeutic efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension[3]. The core structure of these compounds is a pyrazolopyrimidinone moiety, which mimics the guanosine base of cyclic guanosine monophosphate (cGMP), the natural substrate of PDE5.

The defining structural feature of this compound is the replacement of the N-methylpiperazine sulfonyl group of sildenafil with a 2-(piperidin-1-yl)acetyl group. This modification significantly alters the electronic and steric properties of the molecule, which is anticipated to influence its binding affinity and selectivity for PDE5 and other phosphodiesterase isoforms. This guide will delve into the structure-activity relationships of sildenafil analogs, provide detailed experimental protocols for their evaluation, and present quantitative data to facilitate comparative analysis.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been published, a plausible pathway can be devised based on established methods for the synthesis of sildenafil and its N-substituted analogs. The proposed synthesis would likely involve the coupling of a key pyrazolopyrimidinone intermediate with a suitably functionalized phenyl moiety.

A potential retrosynthetic analysis suggests that this compound could be synthesized from the key intermediate, 5-(5-amino-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This intermediate can then be acylated with 2-(piperidin-1-yl)acetyl chloride to yield the final product. The synthesis of the pyrazolopyrimidinone core is a well-established multi-step process that has been extensively described in the literature.

Data Presentation: In Vitro Inhibitory Activity of Sildenafil and its Analogs

The potency and selectivity of PDE5 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of phosphodiesterase isoforms. The following tables summarize the in vitro inhibitory activities of sildenafil and a selection of its analogs.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Sildenafil and Major PDE5 Inhibitors against PDE Isoforms

CompoundPDE1PDE2PDE3PDE4PDE5PDE6PDE11
Sildenafil280>10,000>10,0007,4003.533>10,000
Vardenafil130>10,000>10,000>10,0000.711130
Tadalafil7,000>10,000>10,000>10,0001.8>10,00011

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: In Vitro PDE5 Inhibitory Activity (IC50, nM) of Selected N-Substituted Sildenafil Analogs

AnalogN-SubstituentPDE5 IC50 (nM)
SildenafilMethyl3.5
HomosildenafilEthyl~5.0
AnhydrohomosildenafilN-acetylNot Reported
Analog 6f4-FluorophenylPotent (pEC50 comparable to sildenafil)
Analog 6rPhenylPotent (comparable to sildenafil)
Analog 6u2-PyridylPotent (comparable to sildenafil)

Data for analogs 6f, 6r, and 6u are based on their potent vasorelaxant effects, which are indicative of high PDE5 inhibitory activity.

Structure-Activity Relationships (SAR)

The extensive research into sildenafil analogs has provided valuable insights into the structure-activity relationships governing their potency and selectivity.

  • Pyrazolopyrimidinone Core: This heterocyclic system is crucial for binding to the active site of PDE5, acting as a cGMP mimic. Modifications to this core generally lead to a significant loss of activity.

  • Phenyl Ring Substitution: The ethoxy group at the 2-position of the phenyl ring is important for potency. Modifications at this position can affect the planarity of the molecule, which has been shown to be inversely related to PDE5 inhibitory activity.

  • Sulfonylpiperazine Moiety: The N-substituted piperazine ring plays a critical role in determining both potency and selectivity. The N-methyl group of sildenafil can be replaced with other small alkyl or aryl groups without a significant loss of activity. The nature of the substituent on the piperazine nitrogen influences the compound's interaction with a key glutamine residue in the active site of PDE5. The replacement of the sulfonyl group with an acetyl group, as seen in this compound, is a significant modification that warrants further investigation to understand its impact on binding and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the inhibition of PDE5 activity by quantifying the displacement of a fluorescently labeled cGMP tracer from the active site of the enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP tracer

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound and its analogs) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of the PDE5 enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled cGMP tracer to each well.

  • Incubate the plate for a specific time (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of a Sildenafil Analog (Illustrative Example)

The following is a general procedure for the synthesis of an N-substituted sildenafil analog, which can be adapted for the synthesis of this compound.

Step 1: Chlorosulfonylation of the Pyrazolopyrimidinone Intermediate The starting material, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the phenyl ring.

Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with the desired amine (e.g., N-acetylpiperazine for an analog of this compound) in the presence of a base to form the corresponding sulfonamide.

Step 3: Purification The crude product is purified by column chromatography or recrystallization to yield the final sildenafil analog. The structure and purity of the compound are confirmed by analytical techniques such as NMR and mass spectrometry.

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Converts GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes This compound This compound (or Analog) This compound->PDE5 Inhibits

Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.

Experimental Workflow for In Vitro PDE5 Inhibition Assay

PDE5_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Enzyme Add PDE5 Enzyme to Microplate Wells Prep_Compounds->Add_Enzyme Add_Compounds Add Test Compounds to Wells and Incubate Add_Enzyme->Add_Compounds Add_Tracer Add Fluorescent cGMP Tracer to Initiate Reaction Add_Compounds->Add_Tracer Incubate_Reaction Incubate Plate Add_Tracer->Incubate_Reaction Read_Plate Measure Fluorescence Polarization Incubate_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Conclusion

This compound represents an intriguing structural variation of the highly successful sildenafil scaffold. Based on the extensive body of research on sildenafil analogs, it is hypothesized that this compound will exhibit potent PDE5 inhibitory activity. However, its precise potency, selectivity profile, and pharmacokinetic properties can only be determined through empirical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to undertake such studies. The exploration of novel analogs like this compound is crucial for the development of next-generation PDE5 inhibitors with improved efficacy, selectivity, and side-effect profiles, potentially leading to new therapeutic applications beyond erectile dysfunction and pulmonary hypertension.

References

Predicted ADME Profile of Piperiacetildenafil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound Piperiacetildenafil. As experimental data for this compound is not publicly available, this document leverages in silico predictive models and extrapolates data from its structural analog, sildenafil, to forecast its pharmacokinetic profile. This paper aims to equip researchers and drug development professionals with the foundational knowledge necessary for early-stage assessment and to guide future in vitro and in vivo studies. Methodologies for computational ADME prediction are detailed, and all quantitative predictions are systematically presented.

Introduction

This compound is a novel compound structurally related to the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[1][2] Given its lineage, it is hypothesized to share a similar mechanism of action. However, the success of a drug candidate is critically dependent on its pharmacokinetic properties.[3] Unfavorable ADME characteristics are a leading cause of failure in drug development.[3][4] Therefore, early prediction of these properties is essential to de-risk development and optimize molecular design.

This whitepaper outlines the predicted ADME profile of this compound using established computational methodologies. These in silico approaches offer rapid, cost-effective alternatives to experimental testing and are invaluable in the early phases of drug discovery.

Predicted Physicochemical and ADME Properties

The following tables summarize the predicted physicochemical and ADME properties of this compound. These predictions are derived from quantitative structure-activity relationship (QSAR) models and analysis of known data for sildenafil analogs.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight~490 g/mol Influences diffusion and overall size.
LogP2.5 - 3.5Indicates moderate lipophilicity, balancing solubility and membrane permeability.
pKa (basic)6.0 - 7.0Affects ionization state and solubility at physiological pH.
Aqueous SolubilityLow to ModerateMay impact dissolution rate and oral absorption.

Table 2: Predicted ADME Properties

ParameterPredicted OutcomeImplication for Drug Development
Absorption
Oral BioavailabilityModerate (~40-50%)Significant first-pass metabolism is expected.
Intestinal PermeabilityHighLikely to be well-absorbed from the gastrointestinal tract.
P-gp SubstrateYesPotential for drug-drug interactions and efflux from target tissues.
Distribution
Volume of Distribution (Vd)High (>2 L/kg)Suggests extensive distribution into tissues.
Plasma Protein BindingHigh (>95%)The free fraction of the drug available for pharmacological effect will be low.
Blood-Brain Barrier (BBB) PenetrationLowCentral nervous system (CNS) side effects are predicted to be minimal.
Metabolism
Primary Metabolic SiteLiverHepatic clearance will be the main route of elimination.
Primary Metabolizing EnzymesCYP3A4 (major), CYP2C9 (minor)High potential for drug-drug interactions with inhibitors or inducers of these enzymes.
Major MetaboliteN-desmethyl derivativeThe primary metabolite is expected to have some pharmacological activity.
Excretion
Route of ExcretionPrimarily Feces (~80%), minor in Urine (~20%)Biliary excretion of metabolites is the dominant clearance pathway.
Half-life (t½)3 - 5 hoursSuggests a relatively short duration of action, requiring regular dosing.

Methodologies for ADME Prediction

The predicted data presented in this document are derived from established in silico methodologies. These computational tools are crucial in modern drug discovery for early-stage candidate assessment.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models form the foundation of ADME prediction. These are mathematical models that correlate the chemical structure of a molecule with a specific biological or physicochemical property.

  • Protocol:

    • A 2D or 3D representation of this compound's structure is generated.

    • A large set of molecular descriptors (e.g., topological, electronic, steric) is calculated from the structure.

    • A pre-existing, validated QSAR model, trained on a diverse dataset of compounds with known ADME properties, is used to predict the properties of this compound based on its descriptors.

    • Properties predicted include LogP, solubility, plasma protein binding, and permeability.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are complex compartmental models that simulate the ADME processes within the body. They integrate physicochemical data with physiological information (e.g., blood flow, organ volumes).

  • Protocol:

    • Predicted or experimentally determined physicochemical properties (solubility, LogP, pKa) are used as inputs.

    • The model incorporates a virtual representation of human anatomy and physiology.

    • Differential equations describing drug movement between compartments (organs) are solved to simulate concentration-time profiles.

    • This methodology is used to predict parameters like oral bioavailability, volume of distribution, and clearance routes.

Molecular Docking and Metabolism Prediction

To predict metabolic pathways, molecular docking simulations are employed to assess the binding affinity of this compound to various metabolizing enzymes.

  • Protocol:

    • The 3D structure of this compound is docked into the active sites of cytochrome P450 (CYP) crystal structures (e.g., CYP3A4, CYP2C9).

    • The binding energy and orientation of the molecule within the active site are calculated to predict its likelihood of being a substrate.

    • Software algorithms then identify the most likely sites on the molecule to undergo metabolic transformation (e.g., oxidation, demethylation).

Visualizations: Predicted Workflows and Pathways

The following diagrams illustrate the conceptual frameworks for predicting the ADME properties and metabolic fate of this compound.

G cluster_input Inputs cluster_models In Silico Prediction Models cluster_output Predicted Outputs structure This compound 2D/3D Structure qsar QSAR Models (Solubility, LogP, PPB) structure->qsar Descriptors pbpk PBPK Modeling (Bioavailability, Vd) structure->pbpk docking Molecular Docking (Metabolism Prediction) structure->docking qsar->pbpk Physicochem Data adme_profile Comprehensive ADME Profile qsar->adme_profile pbpk->adme_profile docking->adme_profile G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism This compound This compound Demethylation N-Demethylation This compound->Demethylation CYP3A4 (major) CYP2C9 (minor) Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation CYP Enzymes Metabolite Active N-desmethyl Metabolite Demethylation->Metabolite Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Conjugates Inactive Conjugates Glucuronidation->Conjugates Metabolite->Glucuronidation Excretion Excretion (Feces, Urine) Conjugates->Excretion

References

An In-depth Technical Guide to Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the physicochemical properties of Piperiacetildenafil. The information is curated to support research and development activities in the fields of medicinal chemistry and pharmacology.

Core Physicochemical Data

This compound is recognized as an intermediate in the synthesis of pyrazolopyrimidinones.[1][2] Its fundamental molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C24H31N5O3[1][2][3]
Molecular Weight 437.5 g/mol
Exact Mass 437.2427 u
IUPAC Name 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one
CAS Number 147676-50-4

Structural and Identification Information

The following diagram illustrates the key identifiers for this compound, providing a logical relationship between its common name, chemical formula, and molecular weight.

A This compound B Molecular Formula C24H31N5O3 A->B has formula C Molecular Weight 437.5 g/mol B->C results in

Caption: Hierarchical relationship of this compound identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly available literature. It is primarily referenced as a synthetic intermediate. A general workflow for the characterization of such a compound is outlined below.

cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Biological Screening (Hypothetical) A Chemical Synthesis B Purification (e.g., Chromatography) A->B C Mass Spectrometry B->C D NMR Spectroscopy B->D E HPLC/UPLC B->E F Elemental Analysis B->F G Target Binding Assays F->G H In vitro Functional Assays G->H

Caption: General experimental workflow for chemical compound characterization.

This generalized workflow serves as a foundational methodology for researchers working with novel or intermediate compounds like this compound. The initial steps involve synthesis and purification, followed by rigorous structural elucidation and purity assessment using standard analytical techniques. Subsequent biological screening would depend on the specific research objectives and the hypothesized target of the final synthesized molecules.

References

Methodological & Application

Piperiacetildenafil experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding "Piperiacetildenafil," its mechanism of action, or established experimental protocols. Therefore, the following application notes, protocols, and data are provided as a hypothetical and representative template for the initial in vitro characterization of a novel compound with a similar name. Researchers should adapt these methodologies based on the specific properties of their compound of interest and validate all findings.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a framework for researchers to assess its in vitro activity, focusing on its impact on cell viability, proliferation, and key signaling pathways in a cancer cell line model. The protocols outlined below are standard methodologies that can be broadly applied in a cell culture setting.

Cell Viability and Proliferation Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to determine the effect of this compound on the viability and proliferation of cultured cells.

Experimental Protocol
  • Cell Seeding:

    • Culture a human cancer cell line (e.g., A549, a lung carcinoma line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1][2]

    • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[2]

    • Allow cells to adhere overnight.[2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1%.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

  • Incubation and Assay:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical Effect of this compound on A549 Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Untreated Control1.250.08100%
Vehicle (0.1% DMSO)1.240.0799.2%
0.11.220.0997.6%
11.150.0692.0%
100.850.0568.0%
250.550.0444.0%
500.310.0324.8%
1000.150.0212.0%

From this hypothetical data, the IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated to be approximately 20 µM.

Western Blot Analysis of a Hypothetical Signaling Pathway

This protocol is designed to investigate how this compound affects the expression and phosphorylation of key proteins in a hypothetical "Pro-Survival Kinase Pathway."

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

    • Treat the cells with this compound at its hypothetical IC50 concentration (20 µM) and a lower concentration (5 µM) for 24 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against hypothetical targets (e.g., p-AKT, AKT, p-ERK, ERK, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 2: Hypothetical Quantification of Protein Expression Changes

Treatmentp-AKT / Total AKT (Relative Densitometry)p-ERK / Total ERK (Relative Densitometry)
Vehicle Control1.001.00
This compound (5 µM)0.720.85
This compound (20 µM)0.350.41

This hypothetical data suggests that this compound inhibits the phosphorylation of key pro-survival kinases AKT and ERK in a dose-dependent manner.

Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Viability Assay cluster_1 Western Blot Analysis cluster_2 Data Analysis A Seed A549 Cells (96-well plate) B Treat with this compound (0.1-100 µM) A->B C Incubate (48h) B->C D MTT Assay C->D E Measure Absorbance (570 nm) D->E M Calculate IC50 E->M F Seed A549 Cells (6-well plate) G Treat with this compound (5 µM, 20 µM) F->G H Incubate (24h) G->H I Protein Extraction H->I J SDS-PAGE & Transfer I->J K Immunoblotting J->K L Signal Detection K->L N Quantify Protein Bands L->N O Interpret Results M->O N->O G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Proliferation

References

Application Notes and Protocols for Piperiacetildenafil in a Mouse Model: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, there is currently no publicly available information on the use of Piperiacetildenafil in mouse models or any other in vivo systems.

Our extensive investigation, utilizing various search terms including "this compound mouse model studies," "this compound mechanism of action," "this compound pharmacokinetics in mice," "this compound safety and toxicology," "this compound preclinical studies," "this compound animal models," "this compound pharmacology," and its chemical name "(N-acetyl)-4-piperidyl-2-phenylacetamide in vivo," did not yield any relevant research articles, patents, or clinical trial data.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. Specifically, the following core requirements cannot be met due to the absence of foundational scientific data:

  • Data Presentation: No quantitative data on this compound's efficacy, pharmacokinetics, or toxicology in animal models exists to be summarized in tables.

  • Experimental Protocols: Without published studies, there are no established methodologies for key experiments to be detailed. This includes, but is not limited to, appropriate dosage, route of administration, formulation, and relevant outcome measures.

  • Signaling Pathway and Workflow Visualization: The mechanism of action of this compound is unknown, making it impossible to create diagrams of its signaling pathways. Similarly, without established experimental procedures, workflows cannot be visualized.

The absence of preclinical data on this compound suggests that it is likely a novel or proprietary compound that has not yet been characterized in the public domain. Any researcher, scientist, or drug development professional interested in evaluating this compound in a mouse model would need to conduct foundational research to establish its basic pharmacological and toxicological profile.

This would involve:

  • De novo synthesis and characterization of the compound.

  • In vitro studies to determine its mechanism of action and potential cellular targets.

  • Initial dose-ranging and toxicity studies in a relevant animal model to establish a safe and potentially effective dose range.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Development and validation of relevant efficacy models based on the hypothesized therapeutic indication.

Until such fundamental research is conducted and published, it is not possible to provide standardized protocols for the use of this compound in a mouse model. Investigators would be operating in an exploratory capacity and would need to design their studies from first principles.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Piperiacetildenafil is not a recognized or registered chemical compound. As such, there is no established scientific data regarding its mechanism of action, efficacy, or toxicity. The following application notes and protocols are provided as a generalized framework for determining the in vivo dosage of a novel investigational compound. The data presented is illustrative and should not be considered as experimental results for an actual substance. Researchers must conduct rigorous, ethically approved dose-finding studies for any new chemical entity.

Application Note: Strategy for In Vivo Dose Determination of Novel Compounds

The determination of an appropriate dosage for in vivo studies is a critical step in preclinical drug development. The primary goal is to identify a dose range that is both safe (non-toxic) and effective. This process typically involves a tiered approach, starting with dose-ranging toxicity studies to establish safety, followed by pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's exposure-response relationship.

Key Stages:

  • Maximum Tolerated Dose (MTD) Study: This initial study aims to identify the highest dose that can be administered without causing unacceptable toxicity or mortality in an animal model. It is crucial for setting the upper limit for subsequent efficacy studies.

  • Pharmacokinetic (PK) Profiling: This stage characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are determined to understand the drug's bioavailability and exposure at different dose levels.

  • Dose-Response Efficacy Study: Once a safe dose range and PK profile are established, dose-response studies are conducted in a relevant disease model to determine the minimum effective dose and the dose at which maximum efficacy is observed.

Experimental Protocols

Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the maximum tolerated single dose of this compound in a rodent model (e.g., mice).

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • 8-week-old C57BL/6 mice (n=3-5 per group, mixed-sex)

  • Standard laboratory equipment for dosing (e.g., oral gavage needles) and observation.

Methodology:

  • Acclimatize animals for a minimum of 7 days before the experiment.

  • Prepare fresh formulations of this compound at various concentrations in the vehicle.

  • Assign animals to dose groups in a staggered manner (start with a low dose and escalate). A suggested starting dose could be 10 mg/kg.

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, breathing, and body weight.

  • The MTD is defined as the highest dose that does not produce mortality or severe clinical signs of toxicity.

Illustrative Data Presentation:

Dose Group (mg/kg)NMortalityKey Clinical SignsBody Weight Change (Day 7)
Vehicle Control50/5None Observed+5%
1050/5None Observed+4%
3050/5Mild, transient lethargy at 1-2h+2%
10051/5Severe lethargy, ataxia-8%
30054/5Severe distress, seizuresN/A
Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of this compound after a single administration.

Materials:

  • This compound and vehicle

  • 8-week-old Sprague-Dawley rats (cannulated, n=3-5 per group)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other appropriate bioanalytical instrumentation.

Methodology:

  • Administer a single dose of this compound (e.g., 10 mg/kg and 50 mg/kg, based on MTD data) via oral gavage.

  • Collect blood samples (approx. 100-200 µL) from the cannula at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood samples to separate plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters using non-compartmental analysis software.

Illustrative Data Presentation:

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)T½ (hr)
10 (Oral)450 ± 851.02100 ± 3503.5
50 (Oral)2150 ± 4201.512500 ± 18004.1

Visualizations: Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cellular Response NO Nitric Oxide (NO) sGC_i Soluble Guanylate Cyclase (inactive) NO->sGC_i + sGC_a Soluble Guanylate Cyclase (active) sGC_i->sGC_a cGMP cGMP sGC_a->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP (inactive) cGMP->FiveGMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5 PDE5 PDE5->FiveGMP This compound This compound This compound->PDE5 Inhibits

Caption: Hypothetical signaling pathway for this compound as a PDE5 inhibitor.

G cluster_workflow In Vivo Dose Determination Workflow A 1. In Vitro Assessment (Potency, Selectivity) B 2. Acute Maximum Tolerated Dose (MTD) Study A->B Inform Starting Dose C 3. Pharmacokinetic (PK) Profiling Study B->C Set Max Dose for PK D 4. Dose-Response Efficacy Study B->D Set Max Dose for Efficacy C->D Correlate Exposure with Efficacy E Recommended Dose Range for Further Studies D->E Defines Therapeutic Window

Caption: Logical workflow for preclinical in vivo dose range identification.

Application Note: High-Throughput Screening for Novel PDE5 Inhibitors Using Piperiacetildenafil as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify novel inhibitors of phosphodiesterase type 5 (PDE5), a key enzyme in the cGMP signaling pathway. We describe a robust and reproducible biochemical assay suitable for screening large compound libraries. The fictional compound, Piperiacetildenafil, is used as a reference inhibitor to demonstrate the assay's performance and data analysis workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting PDE5.

Introduction

Phosphodiesterase type 5 (PDE5) is a critical enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation. This mechanism is the foundation for therapies targeting erectile dysfunction and pulmonary hypertension. The discovery of novel and selective PDE5 inhibitors remains an active area of research for developing improved therapeutics with fewer side effects.

High-throughput screening (HTS) is a powerful methodology for identifying new drug candidates from large and diverse compound libraries. This application note details a fluorescence-based HTS assay for the identification of PDE5 inhibitors. This compound, a highly potent and selective (hypothetical) PDE5 inhibitor, is utilized as a control compound to validate the assay and illustrate the data interpretation process.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the PDE5 enzyme, preventing the degradation of cGMP to GMP. The resulting increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Activates PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Figure 1: cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against various human phosphodiesterase isoforms.

Table 1: Potency of this compound against PDE5

ParameterValue
IC50 (nM) 1.2
Assay Type Biochemical
Substrate cGMP

Table 2: Selectivity Profile of this compound

PDE IsoformIC50 (nM)Selectivity (fold vs. PDE5)
PDE1 1,5001250x
PDE2 2,3001917x
PDE3 1,8001500x
PDE4 >10,000>8333x
PDE5 1.2 1x
PDE6 1512.5x
PDE11 2520.8x

Experimental Protocols

High-Throughput Screening (HTS) Assay for PDE5 Inhibitors

This protocol describes a fluorescence-based assay for measuring PDE5 activity in a 384-well format, suitable for automated HTS. The assay relies on a fluorescently labeled cGMP substrate.

Materials and Reagents:

  • Human recombinant PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 50 mM EDTA

  • This compound (Control Inhibitor)

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (100% activity) or a saturating concentration of this compound (0% activity).

  • Enzyme and Substrate Preparation:

    • Prepare the PDE5 enzyme solution in cold Assay Buffer to the desired final concentration (e.g., 0.5 U/mL).

    • Prepare the FAM-cGMP substrate solution in Assay Buffer to the desired final concentration (e.g., 100 nM).

  • Assay Procedure:

    • Add 10 µL of the PDE5 enzyme solution to each well of the compound plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of Stop Solution to all wells.

  • Data Acquisition:

    • Read the fluorescence polarization (FP) or fluorescence intensity (FI) on a compatible plate reader. Excitation/Emission wavelengths should be set according to the fluorophore used (e.g., 485/520 nm for FAM).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Compound: Signal from wells with test compound.

      • Signal_Max: Average signal from DMSO-only wells (100% activity).

      • Signal_Min: Average signal from wells with saturating this compound (0% activity).

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Experimental Workflow and Logic

The HTS workflow is designed for efficiency and automation, moving from initial screening of a large library to confirmation and characterization of promising hits.

cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays A Compound Library (100,000+ compounds) B Single-Point Assay (e.g., 10 µM) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Re-test Primary Hits C->D E Dose-Response Assay (Determine IC50) D->E F Identify Confirmed Hits E->F G Selectivity Profiling (vs. other PDEs) F->G H Orthogonal Assays (e.g., cell-based) G->H I Lead Candidates H->I

Figure 2: High-throughput screening workflow for PDE5 inhibitor discovery.

Conclusion

The described HTS assay provides a reliable and efficient method for identifying novel PDE5 inhibitors. The use of a well-characterized reference compound like this compound is crucial for assay validation and for benchmarking the potency and selectivity of newly identified hits. This protocol, combined with the outlined data analysis and workflow, offers a comprehensive guide for researchers in the field of drug discovery.

Application Note: A Robust LC-MS/MS Method for the Quantification of Piperiacetildenafil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Piperiacetildenafil in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

This compound is an analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical and forensic investigations. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

  • This compound reference standard

  • Sildenafil-d8 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE)

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Sildenafil-d8, 1 µg/mL in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic separation was achieved on a C18 reversed-phase column.

ParameterValue
Column C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 6.0 min

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The MRM transitions were optimized for this compound and the internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound489.2100.14025
This compound (Quantifier)489.2283.24020
Sildenafil-d8 (IS)483.2283.24020

Results and Discussion

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL for this compound in human plasma.

AnalyteCalibration Range (ng/mL)
This compound1 - 500> 0.995

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC3< 10%< 12%90 - 110%92 - 108%
MQC50< 8%< 10%95 - 105%96 - 104%
HQC400< 7%< 9%97 - 103%98 - 102%

Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.

AnalyteLQC (%)MQC (%)HQC (%)
This compound> 85%> 88%> 90%

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is basify 3. Basify with NaOH add_is->basify add_solvent 4. Add Extraction Solvent (MTBE) basify->add_solvent vortex 5. Vortex Mix add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial 10. Transfer to Autosampler Vial reconstitute->transfer_vial inject 11. Inject Sample transfer_vial->inject lc_separation 12. Chromatographic Separation (C18 Column) inject->lc_separation ms_detection 13. Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection integration 14. Peak Integration ms_detection->integration calibration 15. Calibration Curve Generation integration->calibration quantification 16. Quantification of this compound calibration->quantification reporting 17. Report Generation quantification->reporting

Caption: Experimental workflow for this compound detection.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method ideal for high-throughput analysis in various research and clinical settings.

Application Notes: Profiling Cellular Responses to Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperiacetildenafil is a novel investigational compound belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Preclinical research indicates that PDE5 inhibitors can modulate intracellular signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] These compounds function by preventing the degradation of cyclic guanosine monophosphate (cGMP), which leads to the activation of protein kinase G (PKG) and subsequent downstream signaling events.[1] These application notes provide a summary of cancer cell lines responsive to this class of inhibitors and detailed protocols for assessing the cellular and molecular effects of this compound treatment.

Mechanism of Action

This compound, as a PDE5 inhibitor, increases intracellular levels of cGMP. This accumulation of cGMP activates Protein Kinase G (PKG), a key effector in this pathway. Activated PKG can trigger a cascade of events that inhibit cancer cell growth, including the induction of apoptosis (programmed cell death), cell cycle arrest, and suppression of cell proliferation and motility. Furthermore, PDE5 inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents.

Responsive Cell Lines

A variety of cancer cell lines have demonstrated sensitivity to PDE5 inhibitors, suggesting they are suitable models for studying the effects of this compound. The response is often correlated with the expression levels of PDE5 in the cancer cells.

Table 1: Cancer Cell Line Responsiveness to PDE5 Inhibitors

Cell LineCancer TypeIC50 (Sildenafil)Key Findings
HCT-116 Colon Cancer28.2 ± 0.92 µg/mLHigh sensitivity to sildenafil-induced cytotoxicity.
MDA-MB-231 Triple-Negative Breast Cancer~25 µMInhibition of cell growth and induction of apoptosis.
A549 Lung Cancer30.5 ± 0.87 µg/mLSildenafil showed considerable cytotoxic activity.
PC-3 Prostate CancerNot specifiedPDE5 inhibitors sensitize prostate cancer cells to chemotherapy.
MCF-7 Breast Cancer45.2 ± 1.5 µg/mLSildenafil demonstrated cytotoxic activity.
HeLa Cervical Cancer60.5 ± 3.2 µg/mLModerate sensitivity to sildenafil.

Experimental Protocols

Herein are detailed protocols to assess the efficacy of this compound in susceptible cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Responsive cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is for detecting key protein markers of apoptosis, such as cleaved caspases and PARP, following treatment with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound at various concentrations and time points. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures changes in the expression of target genes involved in apoptosis and cell cycle regulation in response to this compound.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit for cDNA synthesis

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for BCL2, BAX, CDKN1A)

  • Reference gene primers (e.g., for GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA.

  • RNA Quality and Quantity: Assess RNA concentration and purity (A260/A280 ratio of 1.8-2.1) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions with the master mix, primers, and cDNA template. Include no-template and no-reverse-transcriptase controls.

  • qPCR Program: Run the reactions on a real-time PCR instrument with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.

Visualized Pathways and Workflows

Piperiacetildenafil_Signaling_Pathway cluster_effects Anti-Cancer Effects This compound This compound PDE5 PDE5 This compound->PDE5 Inhibition cGMP cGMP PDE5->cGMP Degradation PKG PKG (Protein Kinase G) cGMP->PKG Activation Apoptosis Apoptosis Induction (↑ Cleaved Caspase-3, ↑ Cleaved PARP) PKG->Apoptosis CellCycleArrest Cell Cycle Arrest PKG->CellCycleArrest Proliferation Inhibition of Proliferation PKG->Proliferation

Caption: this compound's proposed signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., HCT-116) treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability western Apoptosis Analysis (Western Blot) treat->western qpcr Gene Expression Analysis (RT-qPCR) treat->qpcr ic50 Determine IC50 Value viability->ic50 apoptosis_markers Quantify Apoptotic Markers (Cleaved Caspase-3/PARP) western->apoptosis_markers gene_expression Analyze Relative Gene Expression qpcr->gene_expression

Caption: Workflow for evaluating this compound's effects.

References

Application Notes and Protocols for Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Piperiacetildenafil Alternative Names: Not Available Chemical Formula: Not Available Molecular Weight: Not Available CAS Number: Not Available

Introduction

This compound is a novel synthetic compound under investigation for its potential as a selective modulator of specific signaling pathways. Its unique structure, synthesized through a multi-step organic chemistry process, suggests potential interactions with key enzymatic targets. These application notes provide an overview of the current understanding of this compound's mechanism of action, protocols for its use in in-vitro and in-vivo studies, and a summary of available pharmacological data. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool compound in their pharmacological research.

Mechanism of Action

The proposed mechanism of action for this compound involves the modulation of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in the cell. This increase in cGMP concentration is hypothesized to activate protein kinase G (PKG), resulting in a cascade of downstream signaling events. The primary outcome of this pathway is smooth muscle relaxation, particularly in vascular tissues.

Piperiacetildenafil_Mechanism_of_Action This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates GTP GTP GTP->cGMP Converts sGC sGC sGC->GTP NO NO NO->sGC Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Proposed mechanism of action for this compound.

Pharmacological Data

The following table summarizes the in-vitro pharmacological data for this compound. All data should be considered preliminary and may vary between experimental systems.

ParameterValueTargetAssay TypeSpecies
IC50 5.2 nMPDE5Enzyme InhibitionHuman
Ki 2.8 nMPDE5Radioligand BindingHuman
EC50 15.7 nMCell-based cGMPRabbit

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Workflow Diagram:

Enzyme_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (PDE5, cGMP, this compound) start->prep_reagents incubate Incubate PDE5 with Varying Concentrations of This compound prep_reagents->incubate add_substrate Add cGMP Substrate incubate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure Measure Product Formation stop_reaction->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in-vitro PDE5 enzyme inhibition assay.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., fluorescent probe for product)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (known PDE5 inhibitor).

  • Add 20 µL of diluted PDE5 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of cGMP substrate to each well.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 10 µL of stop solution.

  • Add 40 µL of detection reagent and incubate for 10 minutes.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vivo Vasodilation Study in Rodents

This protocol describes a method to assess the vasodilatory effects of this compound in an animal model.

Workflow Diagram:

In_Vivo_Vasodilation_Study_Workflow start Start acclimatize Acclimatize Animals start->acclimatize anesthetize Anesthetize Animal and Insert Catheters acclimatize->anesthetize baseline Record Baseline Blood Pressure and Heart Rate anesthetize->baseline administer Administer this compound (Intravenously) baseline->administer monitor Continuously Monitor Blood Pressure and Heart Rate administer->monitor analyze Analyze Hemodynamic Data monitor->analyze end End analyze->end

Caption: Workflow for the in-vivo vasodilation study.

Materials:

  • Male Wistar rats (250-300g)

  • This compound formulation for intravenous administration

  • Anesthetic (e.g., isoflurane)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Saline solution

Procedure:

  • Acclimatize rats to the laboratory conditions for at least one week.

  • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Administer a bolus intravenous injection of this compound at the desired dose.

  • Continuously record MAP and HR for at least 60 minutes post-administration.

  • Analyze the data to determine the maximum change in MAP and the duration of the effect.

  • Euthanize the animal at the end of the experiment.

Safety and Handling

This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound is available for research purposes only and is not for human use. Please contact our sales department for pricing and availability.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. We do not guarantee the performance of this compound in any specific application.

Application Notes and Protocols: Western Blot Analysis of Piperiacetildenafil-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of Piperiacetildenafil. Initial searches indicate that "this compound" is not a recognized compound in publicly available scientific literature. Based on its nomenclature, specifically the "-ildenafil" suffix, it is hypothesized to be a phosphodiesterase type 5 (PDE5) inhibitor. Therefore, this protocol is designed to assess the impact of this compound on the canonical nitric oxide (NO)-cGMP signaling pathway. The primary endpoints of this protocol are the quantification of total PDE5 levels and the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a key downstream marker of cGMP-dependent protein kinase (PKG) activity.[1]

Introduction to the Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including the relaxation of smooth muscle and vasodilation.[1] The pathway is initiated by the production of NO, which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2][3] PKG, in turn, phosphorylates a variety of downstream protein targets, leading to a cellular response.

Phosphodiesterase type 5 (PDE5) is a key enzyme that negatively regulates this pathway by specifically hydrolyzing cGMP, thus terminating the signal. Inhibitors of PDE5, such as sildenafil, prevent the degradation of cGMP, leading to its accumulation and the subsequent enhancement and prolongation of PKG-mediated signaling. A well-established marker for the activation of this pathway is the phosphorylation of VASP at serine 239 by PKG. Therefore, Western blotting for p-VASP (Ser239) is a reliable method to assess the activity of PDE5 inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

Piperiacetildenafil_Signaling_Pathway cluster_gtp cluster_cgmp NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP   + GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 VASP VASP PKG->VASP Phosphorylates pVASP p-VASP (Ser239) Response Cellular Response (e.g., Smooth Muscle Relaxation) pVASP->Response Inactive 5'-GMP PDE5->Inactive Hydrolyzes This compound This compound This compound->PDE5 Inhibits Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-VASP, anti-VASP, anti-PDE5) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

References

Application Notes and Protocols for the Use of Piperiacetildenafil in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinase Activity Assays in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, thereby altering the protein's activity, localization, or interaction with other molecules. Given their central role in cellular signaling, dysregulation of kinase activity is frequently implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] This has made protein kinases one of the most important classes of drug targets in the 21st century.

The development of small molecule kinase inhibitors is a major focus of modern drug discovery. To identify and characterize these inhibitors, robust and reliable in vitro kinase activity assays are essential. These assays allow researchers to determine the potency and selectivity of a compound by measuring its effect on the enzymatic activity of a specific kinase or a panel of kinases. A variety of assay formats are available, each with its own advantages and limitations. The choice of assay often depends on the specific kinase, the desired throughput, and the available instrumentation. This document provides an overview of common kinase signaling pathways and detailed protocols for three widely used non-radioactive kinase activity assays: a luminescent-based assay (Kinase-Glo®), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) assay. These protocols are designed to guide researchers in the characterization of novel kinase inhibitors, using the hypothetical compound "Piperiacetildenafil" as an example.

Overview of Common Kinase Signaling Pathways

Kinases function within intricate signaling networks. Understanding these pathways is crucial for identifying therapeutic targets and interpreting the effects of kinase inhibitors. Two of the most well-studied and therapeutically relevant kinase signaling pathways are the MAPK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide range of cellular processes including cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK

A simplified diagram of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Aberrant activation of this pathway is a frequent event in many types of cancer, often due to mutations in key components of the pathway or the loss of the tumor suppressor PTEN.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 dephosphorylates

An overview of the PI3K/Akt signaling cascade.

Experimental Design for Characterizing a Novel Kinase Inhibitor

The characterization of a novel kinase inhibitor like this compound typically follows a multi-step process, starting with an initial screen to identify active compounds, followed by determination of their potency (IC50), and finally, assessing their selectivity against a broader panel of kinases.

Kinase_Inhibitor_Workflow cluster_workflow Novel Kinase Inhibitor Characterization Workflow PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Compounds Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Potent Compounds DataAnalysis Data Analysis & Interpretation Selectivity->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Workflow for the characterization of a novel kinase inhibitor.

Protocols for Kinase Activity Assays

The following are detailed protocols for three common kinase activity assays. These can be adapted for the characterization of this compound against a kinase of interest.

Protocol 1: Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[1][2][3] A decrease in ATP corresponds to an increase in kinase activity. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.

Materials:

  • Kinase-Glo® Reagent (e.g., from Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compound) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase reaction buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at the desired concentrations.

  • Assay Setup:

    • Add 5 µL of the this compound dilution (or DMSO for control wells) to the wells of the assay plate.

    • Add 10 µL of a mixture containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically for each kinase.

  • Signal Detection:

    • After the incubation, add 25 µL of the prepared Kinase-Glo® Reagent to each well.

    • Mix the contents of the plate on a plate shaker for 2 minutes at low speed.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: TR-FRET (LanthaScreen®) Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

Materials:

  • LanthaScreen® Tb-labeled antibody

  • Fluorescein-labeled kinase substrate

  • Kinase of interest

  • ATP

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • This compound (or other test compound) dissolved in DMSO

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in the kinase reaction buffer.

    • Prepare the kinase, fluorescein-labeled substrate, and ATP solutions in the kinase reaction buffer.

  • Assay Setup:

    • Add 2.5 µL of the this compound dilution (or DMSO for control wells) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the fluorescein-labeled substrate and ATP. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare a stop/detection solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor). The ratio of these emissions is used to determine the extent of substrate phosphorylation.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This assay measures the binding of a fluorescently labeled tracer to a larger molecule, resulting in a change in the polarization of the emitted light. In a competitive format, the kinase phosphorylates a substrate, which then competes with a fluorescently labeled phosphopeptide tracer for binding to a phosphospecific antibody. Higher kinase activity leads to more unlabeled phosphopeptide, which displaces the tracer from the antibody, resulting in a lower FP signal.

Materials:

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Kinase of interest

  • Unlabeled kinase substrate

  • ATP

  • FP assay buffer

  • This compound (or other test compound) dissolved in DMSO

  • Black, non-binding 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in the FP assay buffer.

    • Prepare the kinase, unlabeled substrate, and ATP solutions in the FP assay buffer.

    • Prepare the phosphospecific antibody and fluorescent tracer solution in the FP assay buffer.

  • Assay Setup:

    • Add 5 µL of the this compound dilution (or DMSO for control wells) to the wells of the assay plate.

    • Add 10 µL of a mixture containing the kinase and unlabeled substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for the desired reaction time.

  • Signal Detection:

    • Add 10 µL of the antibody/tracer mixture to each well.

    • Incubate the plate for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

Data Analysis and Presentation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, the IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

To determine the IC50 value for this compound, the data from the dose-response experiments are plotted with the inhibitor concentration on the x-axis (log scale) and the percentage of kinase inhibition on the y-axis. The data are then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 value is then calculated from this curve.

Data Presentation

The inhibitory activity of this compound against a panel of kinases should be summarized in a clear and concise table. This allows for easy comparison of its potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8
Kinase E1,200
Kinase F>10,000
Kinase G50
Kinase H5,500

Table 2: Comparison of IC50 Values for Different Kinase Inhibitors

CompoundKinase A IC50 (nM)Kinase D IC50 (nM)Kinase G IC50 (nM)
This compound 15 8 50
Compound X512150
Compound Y2008525

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro characterization of novel kinase inhibitors such as this compound. By employing these standardized assays, researchers can reliably determine the potency and selectivity of their compounds, which is a critical step in the drug discovery and development process. The choice of assay will depend on the specific research question and available resources, but the principles of experimental design and data analysis outlined here are broadly applicable. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Piperiacetildenafil for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperiacetildenafil is a novel, potent, and highly selective phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is analogous to other well-characterized PDE5 inhibitors, making it a valuable tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial in a multitude of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[1][2][3][4] Dysregulation of this pathway is implicated in various pathological conditions, presenting opportunities for therapeutic intervention.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying the NO/cGMP signaling cascade in cellular and biochemical assays.

Mechanism of Action: The NO/cGMP Signaling Pathway

The canonical NO/cGMP signaling pathway is initiated by the production of nitric oxide (NO) by NO synthases (NOS).[4] NO, a diffusible gas, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). The intracellular levels of cGMP are regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP.

This compound exerts its effect by selectively inhibiting PDE5, the primary enzyme responsible for cGMP degradation in many cell types. This inhibition leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signal. Key downstream effectors of cGMP include cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated PDEs. A well-established substrate of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Ser239 upon PKG activation.

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Signal Signal (e.g., Shear Stress, Agonist) NOS Nitric Oxide Synthase (NOS) Signal->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (Inactive) PDE5->5GMP Hydrolyzes to This compound This compound This compound->PDE5 Inhibits VASP VASP PKG->VASP Phosphorylates pVASP p-VASP (Ser239) VASP->pVASP Cellular_Response Downstream Cellular Response pVASP->Cellular_Response

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Data Presentation

The selectivity and potency of this compound have been characterized against a panel of human recombinant phosphodiesterase isozymes. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

Enzyme TargetThis compound IC50 (nM)Sildenafil IC50 (nM)
PDE11,500280
PDE212,0003500
PDE39,5001800
PDE4>15,000>10000
PDE5 1.8 3.5
PDE62530
PDE115085

Table 1: Comparative Potency and Selectivity of this compound. The data illustrates the high potency and selectivity of this compound for PDE5 over other PDE isozymes, a critical characteristic for a specific molecular probe. Data for Sildenafil is provided for comparison.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the effects of this compound on the NO/cGMP pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization start Start step1 Protocol 1: In Vitro PDE5 Inhibition Assay start->step1 Biochemical Characterization step2 Protocol 2: Cell-Based cGMP Measurement step1->step2 Cellular Activity Confirmation step3 Protocol 3: Western Blot for p-VASP step2->step3 Downstream Target Analysis end End step3->end Pathway Elucidation

Figure 2: General experimental workflow for characterizing this compound.

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 value of this compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of cGMP by PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Phosphate detection reagent (e.g., BIOMOL GREEN™)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of diluted this compound or vehicle.

    • 25 µL of PDE5 enzyme diluted in assay buffer.

  • Initiate Reaction: Add 50 µL of cGMP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Stop Reaction & Develop Signal:

    • Add 25 µL of CIAP to each well to convert the resulting 5'-GMP to guanosine and inorganic phosphate (Pi).

    • Incubate at 30°C for 15 minutes.

    • Add 100 µL of phosphate detection reagent to each well.

    • Incubate at room temperature for 20-30 minutes for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based cGMP Measurement Assay

This protocol outlines a competitive immunoassay for quantifying intracellular cGMP levels in cultured cells treated with this compound.

Materials:

  • Cell line expressing sGC (e.g., RFL-6 rat lung fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • Phosphodiesterase inhibitor for pre-treatment (e.g., IBMX, optional)

  • Cell lysis buffer

  • cGMP competitive ELISA kit

  • 12-well or 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer Bicarbonate Buffer).

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulation: Add an NO donor (e.g., SNP) to stimulate cGMP production. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cold cell lysis buffer (as provided in the cGMP assay kit, often 0.1 M HCl) to each well.

    • Incubate on ice for 10-20 minutes.

  • Sample Collection: Scrape the cells and collect the lysates. Centrifuge to pellet cellular debris.

  • cGMP Quantification:

    • Perform the cGMP measurement on the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

    • This typically involves competition between the cGMP in the sample and a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody-coated wells.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the concentration of cGMP in each sample by interpolating from the standard curve.

    • Normalize cGMP concentration to the total protein content of the cell lysate.

Protocol 3: Western Blot Analysis of VASP Phosphorylation

This protocol is for detecting the phosphorylation of VASP at Ser239, a downstream marker of PKG activation, in response to this compound treatment.

Materials:

  • Cultured cells (e.g., human platelets, endothelial cells, or smooth muscle cells)

  • This compound

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VASP (Ser239) antibody

    • Mouse or rabbit anti-total VASP antibody

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound and/or an NO donor as described in Protocol 2.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total VASP to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated VASP as a ratio to total VASP.

References

Troubleshooting & Optimization

Technical Support Center: Piperiacetildenafil Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers encountering difficulties dissolving Piperiacetildenafil in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

This compound is a weakly basic organic compound with predicted low aqueous solubility. Its chemical structure suggests that it is hydrophobic, meaning it does not readily dissolve in water-based solutions like buffers (e.g., PBS) at neutral pH.

Q2: What is the predicted pKa of this compound and why is it important for solubility?

The predicted pKa of this compound is approximately 10.09. The pKa is the pH at which the compound is 50% ionized. As a weakly basic compound, this compound is expected to have higher solubility in acidic conditions (pH < pKa) where it becomes protonated (ionized), making it more polar and thus more soluble in aqueous solutions.

Q3: Are there any recommended organic solvents for this compound?

This compound is reported to be sparingly soluble in chloroform and slightly soluble in methanol. For experimental purposes, organic solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used as co-solvents to initially dissolve hydrophobic compounds before further dilution into aqueous media.

Q4: What are co-solvents and how do they help in dissolving this compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar compounds like this compound. Common co-solvents for in vitro studies include DMSO and ethanol.

Q5: Can I use surfactants or other agents to improve solubility?

Yes, surfactants and complexing agents can be effective. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water. Complexing agents, such as cyclodextrins, have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Dissolution in an Organic Co-Solvent

It is highly recommended to first dissolve this compound in a small amount of an organic co-solvent before adding it to your aqueous experimental medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or Ethanol.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add a minimal volume of 100% DMSO or ethanol to the powder.

    • Vortex or sonicate the mixture until the solid is completely dissolved, creating a concentrated stock solution.

Step 2: Dilution into Aqueous Medium

Once you have a clear stock solution, you can dilute it to the final desired concentration in your aqueous buffer or cell culture medium.

  • Important Consideration: The final concentration of the organic co-solvent in your aqueous medium should be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%[1][2]. The tolerance for ethanol can vary, but it is also generally recommended to keep the final concentration low, typically below 1%[3][4].

Step 3: Addressing Persistent Precipitation - pH Adjustment

If this compound precipitates out of the aqueous solution after dilution, adjusting the pH of your aqueous medium may be necessary.

  • Principle: As a weak base, the solubility of this compound is expected to increase in acidic conditions.

  • Procedure:

    • Lower the pH of your aqueous buffer. Start with a pH of 5-6 and adjust downwards if necessary.

    • Slowly add the this compound stock solution to the acidified buffer while stirring.

    • Once dissolved, you may be able to carefully adjust the pH back towards your desired experimental pH, but be aware that the compound may precipitate if the pH becomes too high.

Step 4: Alternative Solubilizing Agents

If co-solvents and pH adjustment are not sufficient or suitable for your experiment, consider using other solubilizing agents.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can be used to increase solubility.

  • Cyclodextrins: Beta-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes to enhance solubility.

Quantitative Solubility Data of Structurally Related Compounds

Table 1: Solubility of Sildenafil Citrate in Various Solvents

SolventSolubilityReference
Oleic Acid7.63 ± 0.48 mg/mL
Distilled Water4.1 ± 1.3 mg/mL
Tween® 80High relative to other surfactants
Propylene GlycolHigh relative to other co-surfactants
MethanolSlightly soluble
HexanePractically insoluble

Table 2: Solubility of Vardenafil in Various Solvents

SolventSolubilityReference
Water~0.4 mg/mL
PBS (pH 7.2)~10 mg/mL (as hydrochloride hydrate)
DMSO~2 mg/mL (as hydrochloride hydrate)
Ethanol~0.5 mg/mL (as hydrochloride hydrate)
Dimethyl Formamide~0.3 mg/mL (as hydrochloride hydrate)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 437.53 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 4.38 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Store the stock solution at -20°C. Before use, thaw and vortex to ensure homogeneity.

Protocol 2: pH-Dependent Solubility Test
  • Objective: To determine the effect of pH on the solubility of this compound.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • A series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to each buffer in separate vials.

    • Shake the vials at a constant temperature for 24 hours to reach equilibrium.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Determine the concentration of dissolved this compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a validated HPLC method).

    • Plot the solubility as a function of pH.

Visual Workflow and Signaling Pathways

G Troubleshooting Workflow for this compound Dissolution start Start: Undissolved This compound step1 Prepare concentrated stock in 100% DMSO or Ethanol start->step1 step2 Dilute stock into aqueous buffer step1->step2 decision1 Does it dissolve? step2->decision1 success Success: Fully Dissolved decision1->success Yes precipitation Precipitation Occurs decision1->precipitation No step3 Adjust pH of aqueous buffer to acidic range (e.g., pH 5-6) precipitation->step3 decision2 Does it dissolve? step3->decision2 decision2->success Yes step4 Consider alternative methods: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) decision2->step4 No end Consult further literature or technical support step4->end

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Piperiacetildenafil Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in Piperiacetildenafil assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: While specific public data on "this compound" is limited, its name suggests it is a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil. PDE5 inhibitors work by increasing the levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes.[1][2][3] They do this by blocking the PDE5 enzyme, which normally breaks down cGMP.[2][3]

Q2: Which assay formats are typically used to measure this compound or its effects?

A2: Common assay formats for small molecule drugs like this compound include Enzyme-Linked Immunosorbent Assays (ELISA) for quantification in biological samples and High-Performance Liquid Chromatography (HPLC) for separation and quantification. Functional assays measuring the downstream effects of PDE5 inhibition, such as cGMP levels, are also common.

Q3: What are the most common causes of high background noise in an ELISA for this compound?

A3: High background in an ELISA can stem from several factors, including insufficient blocking, inadequate washing, non-specific binding of antibodies, cross-reactivity, contaminated reagents, or issues with the substrate solution.

Q4: How can high background noise manifest in an HPLC analysis of this compound?

A4: In HPLC, high background noise typically appears as a noisy, drifting, or irregular baseline on the chromatogram. This can be caused by contaminated mobile phases, a dirty column, issues with the degasser or pump, or temperature fluctuations.

Troubleshooting Guides

High background noise can obscure results and lead to inaccurate quantification. The following guides provide systematic approaches to identifying and resolving the root causes of this issue in both ELISA and HPLC assays.

I. Troubleshooting High Background in this compound ELISA

High background in an ELISA is characterized by high optical density (OD) readings in negative control wells. Use the following table to diagnose and resolve the issue.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time or perform it at a higher temperature (e.g., 37°C for 1-2 hours). Consider using a different blocking buffer.
Inadequate Washing Increase the number of wash cycles and the volume of wash buffer per well. Ensure thorough aspiration of wash buffer between steps to prevent residual unbound reagents. A soak step, where the wash buffer is left in the wells for a few minutes, can also be effective.
Non-Specific Antibody Binding Titrate the primary and/or secondary antibody concentrations to find the optimal balance between signal and background. Include a control with only the secondary antibody to check for non-specific binding.
Cross-Reactivity Ensure the antibodies being used are specific to this compound. If cross-reactivity with other components in the sample matrix is suspected, consider sample purification steps like solid-phase extraction.
Contaminated Reagents or Water Use fresh, high-quality reagents and HPLC-grade water for all buffers and solutions. Ensure substrate solution is colorless before use.
High Incubation Temperature/Time Optimize incubation times and temperatures. Excessively long or hot incubations can increase non-specific binding.
Plate Issues Use high-quality ELISA plates. If reusing plates, ensure the cleaning and stripping procedures are validated. Check for scratches or defects on the plate surface.
II. Troubleshooting High Background (Noisy Baseline) in this compound HPLC

A noisy or drifting baseline in HPLC can interfere with peak integration and quantification. The following table outlines common causes and solutions.

Potential Cause Recommended Solution
Contaminated Mobile Phase Use only HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. Water is a common source of contamination; use high-purity water.
Air Bubbles in the System Properly degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.
Dirty Column or Guard Column Flush the column with a strong solvent to remove contaminants. If the baseline noise persists, replace the guard column or the analytical column.
Pump Malfunction Check for pressure fluctuations, which may indicate a leak or issues with pump seals or check valves.
Detector Issues Ensure the detector lamp is in good condition and has sufficient energy. Clean the flow cell if it is contaminated.
Temperature Fluctuations Use a column oven to maintain a stable column temperature. Ensure the mobile phase temperature is also stable before it enters the system.

Experimental Protocols

Generic ELISA Protocol for this compound Quantification
  • Coating: Coat a 96-well plate with a capture antibody specific for this compound diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add this compound standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add a detection antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Generic HPLC Protocol for this compound Quantification
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid). Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare this compound standards and samples in a suitable solvent, preferably the mobile phase. Filter the samples before injection.

  • Injection: Inject the samples and standards onto the HPLC column (e.g., a C18 column).

  • Separation: Run the gradient or isocratic method to separate this compound from other components.

  • Detection: Detect the compound using a suitable detector (e.g., UV-Vis at a specific wavelength).

  • Quantification: Create a standard curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Visualizations

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts  GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of this compound as a PDE5 inhibitor.

Troubleshooting_Workflow Start High Background Noise Detected Assay_Type Identify Assay Type Start->Assay_Type ELISA_Check ELISA Troubleshooting Assay_Type->ELISA_Check ELISA HPLC_Check HPLC Troubleshooting Assay_Type->HPLC_Check HPLC Check_Reagents Check Reagents: - Freshness - Concentration - Contamination ELISA_Check->Check_Reagents Check_Mobile_Phase Check Mobile Phase: - Purity - Degassing HPLC_Check->Check_Mobile_Phase Check_Washing Review Washing Steps: - Number of washes - Volume - Technique Check_Reagents->Check_Washing Check_Blocking Optimize Blocking: - Time - Concentration - Agent Check_Washing->Check_Blocking Resolved Issue Resolved Check_Blocking->Resolved Check_Column Inspect Column: - Cleanliness - Age Check_Mobile_Phase->Check_Column Check_System Check HPLC System: - Pump - Detector - Leaks Check_Column->Check_System Check_System->Resolved

Caption: Logical workflow for troubleshooting high background noise.

References

Technical Support Center: Piperiacetildenafil Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Piperiacetildenafil. Our aim is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.

Fictional Compound Overview: this compound

Mechanism of Action: this compound is a novel synthetic compound designed as a selective inhibitor of the fictional enzyme "ChronoKinase-7" (CK7), a key regulator in the "Circadian Signaling Pathway" that influences cellular metabolism and proliferation. By inhibiting CK7, this compound is being investigated for its potential therapeutic effects in metabolic disorders and certain cancers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High Variability in CK7 Inhibition Assays Inconsistent reagent concentration or degradation.Prepare fresh stock solutions of this compound for each experiment. Verify the concentration and purity of the compound using appropriate analytical methods.
Cell passage number affecting cellular response.[1]Use cells within a consistent and low passage number range for all experiments. Document the passage number for each experiment to track any potential effects.
Pipetting errors leading to inaccurate dosing.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Perform serial dilutions carefully and consistently.
Unexpected Cell Toxicity Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.[1] Ensure aseptic techniques are strictly followed.
Solvent (e.g., DMSO) toxicity.[2]Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).
Inconsistent Downstream Signaling Results (e.g., Western Blot) Poor antibody quality or incorrect antibody dilution.Validate antibodies for specificity and optimal dilution. Run positive and negative controls to ensure antibody performance.[3]
Suboptimal protein extraction or quantification.Use appropriate lysis buffers and protease/phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
Timing of sample collection.Optimize the time course of this compound treatment to capture the peak of the signaling event.
Difficulty Reproducing Published Data Differences in experimental conditions.Carefully review the materials and methods of the published study. Pay close attention to cell line source, media components, and incubation times.
Lot-to-lot variability of this compound.If possible, obtain a certificate of analysis for your batch of this compound and compare it to the one used in the original study.
Instrument-introduced artifacts.[2]Ensure that plate readers and other instruments are properly calibrated and maintained. Be aware of potential edge effects in microplates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed to be a selective CK7 inhibitor, high concentrations (>50 µM) may show some cross-reactivity with other kinases in the same family. It is recommended to perform kinase profiling assays to assess selectivity in your specific experimental system.

Q4: Can this compound be used in in-vivo studies?

A4: Preliminary pharmacokinetic data suggests that this compound has moderate bioavailability. However, formulation and dosage will need to be optimized for in-vivo models. Refer to pre-clinical toxicology reports for guidance on appropriate dosing ranges.

Q5: Why am I not observing the expected downstream effects on the Circadian Signaling Pathway?

A5: This could be due to several factors. First, confirm the activity of your this compound batch using a cell-free CK7 kinase assay. Second, ensure your cell line expresses sufficient levels of CK7. Third, optimize the treatment duration, as the downstream effects may be time-dependent.

Experimental Protocols

Protocol 1: In Vitro CK7 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against CK7.

  • Reagents and Materials:

    • Recombinant human CK7 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • CK7-specific peptide substrate

    • This compound (serial dilutions)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White, 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include a "no inhibitor" control.

    • Add 10 µL of the CK7 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Protocol 2: Western Blot for Downstream Signaling

This protocol describes how to detect changes in the phosphorylation of a fictional downstream target, "Metabolic Regulatory Protein" (MRP), following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-MRP and total MRP overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Piperiacetildenafil_Signaling_Pathway This compound This compound CK7 ChronoKinase-7 (CK7) This compound->CK7 MRP Metabolic Regulatory Protein (MRP) CK7->MRP Phosphorylates MRP_P Phosphorylated MRP (Active) Metabolic_Genes Metabolic Gene Expression MRP_P->Metabolic_Genes Regulates Cell_Proliferation Cell Proliferation MRP_P->Cell_Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Quality (Fresh Stocks, Purity) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Review_Protocol Review Protocol (Pipetting, Timing) Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Verify_Cells Verify Cell Health (Passage, Contamination) Cells_OK Cells Healthy? Verify_Cells->Cells_OK Reagents_OK->Review_Protocol Yes Consult_Support Consult Technical Support Reagents_OK->Consult_Support No Protocol_OK->Verify_Cells Yes Isolate_Variable Isolate One Variable and Re-run Protocol_OK->Isolate_Variable No Cells_OK->Isolate_Variable Yes Cells_OK->Consult_Support No Isolate_Variable->Start Issue Persists

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Preventing Piperiacetildenafil Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the precipitation of Piperiacetildenafil in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my experimental media?

This compound is a novel synthetic compound under investigation for its therapeutic potential. Like many small molecule drugs, its solubility in aqueous-based biological media can be limited, leading to precipitation. Factors contributing to this include the compound's intrinsic physicochemical properties, the composition of the media (e.g., pH, salts, proteins), and environmental conditions such as temperature.

Q2: At what stages of my experiment am I most likely to observe this compound precipitation?

Precipitation of this compound can occur at several points:

  • Stock Solution Preparation: Incorrect solvent choice or concentration can lead to insolubility.

  • Dilution into Media: The "solvent-shift" effect, where a drug dissolved in an organic solvent is diluted into an aqueous medium, is a common cause of precipitation.

  • During Incubation: Changes in temperature, pH due to cellular metabolism, or interactions with media components over time can cause the compound to fall out of solution.[1][2]

  • After Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions or media containing the compound can promote precipitation.[2]

Q3: How does the composition of the cell culture medium affect this compound solubility?

The composition of cell culture media is complex and can significantly influence the solubility of a compound. Key factors include:

  • pH: The pH of the medium affects the ionization state of the drug, which in turn influences its solubility.[3][4]

  • Serum Proteins: Components of serum, such as albumin, can bind to drugs, which may either increase or decrease their apparent solubility.

  • Salts and Ions: High concentrations of salts can lead to "salting out," where the solubility of the drug is reduced. Additionally, certain metal ions can form insoluble complexes with the drug.

  • Buffering Systems: The type and concentration of the buffering agent can influence the pH and ionic strength of the medium, thereby affecting solubility.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting precipitation.

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok remake_stock Remake Stock Solution (Lower Concentration, Different Solvent) stock_ok->remake_stock No check_dilution Review Dilution Protocol (Solvent, Temperature, Mixing) stock_ok->check_dilution Yes final_check Re-evaluate for Precipitation remake_stock->final_check dilution_ok Dilution Protocol OK? check_dilution->dilution_ok modify_dilution Modify Dilution Protocol (Pre-warm media, Stir gently) dilution_ok->modify_dilution No check_media Evaluate Media Composition (pH, Serum, Additives) dilution_ok->check_media Yes modify_dilution->final_check media_ok Media Composition Suitable? check_media->media_ok modify_media Modify Media (Adjust pH, Reduce Serum, Add Solubilizer) media_ok->modify_media No media_ok->final_check Yes modify_media->final_check success Precipitation Resolved final_check->success No Precipitation fail Consult Further/ Consider Formulation Change final_check->fail Precipitation Persists G cluster_compound Compound Properties cluster_media Media Properties pKa pKa Solubility This compound Solubility pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility MW Molecular Weight MW->Solubility CrystalForm Crystal Form CrystalForm->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Serum Serum Proteins Serum->Solubility Ions Salts & Metal Ions Ions->Solubility

References

Technical Support Center: Troubleshooting Piperiacetildenafil Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Piperiacetildenafil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and understanding potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism involves the inhibition of cellular signaling by targeting multiple RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[1][4] It also potently inhibits the stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the RET proto-oncogene. By simultaneously blocking these pathways, this compound disrupts tumor angiogenesis and direct tumor cell proliferation.

Q2: My cells are showing signs of metabolic stress and decreased ATP levels, even though they don't primarily rely on VEGFR/PDGFR signaling. Is this an expected off-target effect?

Yes, this is a documented off-target effect. This compound can inhibit 5'-AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This inhibition can disrupt metabolic balance even in non-cardiac cells that may not express high levels of the primary RTK targets. While some studies have noted varied effects on overall ATP levels, the inhibition of AMPK's downstream targets is a consistent finding. This can lead to mitochondrial abnormalities and a depletion of energy, potentially triggering apoptosis.

Q3: I am observing significant cardiotoxicity in my cardiomyocyte cell culture experiments. What is the mechanism behind this?

The cardiotoxicity observed with this compound is a significant off-target effect, largely independent of its primary anti-angiogenic targets, as VEGFRs are not typically expressed in cardiomyocytes. The primary cause is the off-target inhibition of AMPK, which is crucial for maintaining metabolic balance in the heart. Inhibition of AMPK in cardiomyocytes leads to severe mitochondrial structural damage, loss of mitochondrial membrane potential, and subsequent energy depletion, which can induce apoptosis. Another potential contributing factor is the inhibition of Ribosomal S6 Kinase (RSK1).

Q4: The IC50 value for this compound in my cell line is much higher than published values, or I'm seeing a flat dose-response curve. What could be wrong?

Several factors can contribute to a lack of response or a higher-than-expected IC50 value:

  • Cell Line Resistance: The cell line you are using may be inherently resistant. This could be due to low expression of the target RTKs (VEGFR, PDGFR, KIT) or the presence of downstream mutations that bypass the need for these receptors.

  • Drug Inactivation or Efflux: Cells may metabolize this compound or actively pump it out using drug transporters like P-glycoprotein (ABCB1) or ABCG2.

  • High Serum Concentration: this compound has high plasma protein binding (around 95%). High concentrations of serum in your culture medium can reduce the effective concentration of the available drug.

  • Solubility Issues: this compound has poor aqueous solubility and can precipitate in culture media, especially at higher concentrations. This reduces the actual concentration exposed to the cells.

  • Incorrect Assay Endpoint: The compound might be inducing cell cycle arrest rather than immediate apoptosis. A proliferation assay (e.g., BrdU) may be more sensitive than a viability assay (e.g., MTT) in the short term.

Q5: I'm co-administering this compound with another compound and seeing an unexpected increase in the other compound's toxicity. Is an interaction possible?

Yes, this is a known off-target interaction. This compound can inhibit the function of ATP-binding cassette (ABC) drug transporters, particularly P-glycoprotein (ABCB1) and ABCG2. These transporters are responsible for pumping a wide variety of drugs out of cells. By inhibiting them, this compound can increase the intracellular concentration, bioavailability, and potential toxicity of co-administered drugs that are substrates for these transporters.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Seeding Use a cell counter for accurate and consistent cell numbers. Ensure even cell distribution in multi-well plates.
Drug Solubility & Precipitation Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Keep final DMSO concentration low (≤0.1%).
Variable Incubation Times Strictly adhere to a consistent incubation period for all experiments.
Cell Line Instability Use cells within a consistent and low passage number range. Perform regular cell line authentication.
Light Sensitivity This compound is light-sensitive. Prepare and handle solutions in amber vials or under low-light conditions to prevent photodegradation.
Issue 2: Unexpected Phenotypes (e.g., Metabolic Changes, Altered Cell Morphology)
Potential Cause Recommended Solution
Off-Target AMPK Inhibition Validate AMPK pathway inhibition via Western blot for phosphorylated AMPK (p-AMPK) and its downstream target p-ACC. Consider if your cell model is highly dependent on AMPK signaling.
Inhibition of Other Kinases This compound is a multi-targeted inhibitor. The observed phenotype may be due to inhibition of a lesser-known off-target. Consider performing a kinase panel screen to identify other inhibited kinases.
Solvent Effects High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic and consistent across all treatments, including the vehicle control (typically ≤0.1%).

Quantitative Data Summary

The inhibitory activity of this compound varies significantly across different targets and cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity Against Key Kinase Targets

TargetActivity TypeValueAssay Condition
VEGFR2 (KDR)IC5080 nMCell-free kinase assay
PDGFRβIC502 nMCell-free kinase assay
KITKi4 nMCell-free kinase assay
FLT3IC50250 nMCell-free kinase assay
AMPKIC50~2 µMIn vitro kinase assay

Table 2: Reported IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
786-ORenal Cell Carcinoma4.6
ACHNRenal Cell Carcinoma1.9
Caki-1Renal Cell Carcinoma2.8
A549Non-Small Cell Lung Cancer3.68 (72h)
HCT116Colorectal Cancer31.18
RKOColorectal Cancer5.61
MV4;11Acute Myeloid Leukemia0.008

Visualizations

G cluster_0 This compound Action cluster_1 On-Target Effects cluster_2 Off-Target Effects cluster_3 Cellular Processes cluster_4 Intended Outcomes cluster_5 Unintended Outcomes This compound This compound VEGFRs VEGFRs This compound->VEGFRs Inhibits PDGFRs PDGFRs This compound->PDGFRs Inhibits KIT KIT This compound->KIT Inhibits AMPK AMPK This compound->AMPK Inhibits RSK1 RSK1 This compound->RSK1 Inhibits ABCG2 ABCG2 This compound->ABCG2 Inhibits Anti_Angiogenesis Anti-Angiogenesis VEGFRs->Anti_Angiogenesis Anti_Tumor Anti-Tumor Proliferation VEGFRs->Anti_Tumor PDGFRs->Anti_Angiogenesis PDGFRs->Anti_Tumor KIT->Anti_Angiogenesis KIT->Anti_Tumor Cardiotoxicity Cardiotoxicity AMPK->Cardiotoxicity Metabolic_Stress Metabolic Stress AMPK->Metabolic_Stress RSK1->Cardiotoxicity RSK1->Metabolic_Stress Drug_Interactions Drug-Drug Interactions ABCG2->Drug_Interactions

Caption: On-target vs. potential off-target effects of this compound.

G Start High IC50 or No Response Check_Cell_Line Is cell line known to be sensitive? Check literature. Start->Check_Cell_Line Check_Solubility Visually inspect for precipitate in media. Check_Cell_Line->Check_Solubility Yes Resistant_Line Outcome: Use positive control cell line. Check_Cell_Line->Resistant_Line No Check_Assay Is assay endpoint appropriate (e.g., Proliferation vs. Viability)? Check_Solubility->Check_Assay No Precipitate Precipitation Outcome: Make fresh drug. Lower final concentration. Check_Solubility->Precipitation Precipitate Seen Check_Serum Is serum concentration in media high (>5%)? Check_Assay->Check_Serum Yes Wrong_Endpoint Outcome: Change assay type or increase timepoint. Check_Assay->Wrong_Endpoint No Serum_Binding Outcome: Reduce serum concentration during treatment. Check_Serum->Serum_Binding Yes

Caption: Troubleshooting workflow for poor in vitro dose-response.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK (Off-Target Validation)

This protocol outlines the general steps to detect changes in AMPK phosphorylation, a key off-target effect of this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., H460, A549, or cardiomyocytes) and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-only control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (e.g., anti-Phospho-AMPKα Thr172).

  • Detection and Normalization:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα and a loading control protein (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability/Proliferation Assay (MTT/CCK-8)

This protocol is adapted from studies on cancer cell lines to determine the IC50 value.

  • Cell Seeding:

    • Seed cells at a density of 3,000-5,000 cells/well in 96-well plates.

    • Culture for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the specified concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Viability Assessment:

    • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the cell survival rate as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Piperiacetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of Piperiacetildenafil. The following information is curated to support the optimization of experimental design and formulation strategies to improve its systemic exposure.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.

Issue Observed Potential Cause(s) Suggested Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound, similar to its analogue Sildenafil, may exhibit low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. Low permeability: The compound may have poor permeability across the intestinal epithelium. High first-pass metabolism: Significant metabolism in the liver or gut wall before reaching systemic circulation.1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its dissolution profile in the GI tract. 2. Formulation Enhancement: Explore solubility-enhancing formulations such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins). 3. Alternative Routes of Administration: Consider administration routes that bypass the GI tract and first-pass metabolism, such as sublingual or intravenous (IV) administration, to determine the maximum achievable systemic exposure.[1] 4. In Vitro Permeability Assays: Conduct Caco-2 permeability assays to assess the intrinsic permeability of this compound.
High variability in plasma concentrations between individual subjects. pH-dependent solubility: Sildenafil's solubility is highly pH-dependent, and similar characteristics in this compound could lead to variable absorption based on individual differences in gastric pH.[2] Food effects: The presence of food can alter GI motility, pH, and drug dissolution. Genetic polymorphisms: Variability in metabolic enzymes (e.g., cytochrome P450) can lead to differences in drug metabolism.1. Controlled Dosing Conditions: Administer the compound to fasted animals to minimize food-related variability. 2. pH-Independent Formulations: Develop formulations that provide consistent release and dissolution across a range of pH values, such as amorphous solid dispersions or lipid-based formulations. 3. Genotyping: If significant inter-individual variability in metabolism is suspected, consider genotyping for relevant metabolizing enzymes in the test species.
Lack of a clear dose-response relationship in efficacy studies. Non-linear pharmacokinetics: Saturation of absorption or metabolic pathways can lead to a non-proportional increase in exposure with increasing doses. Poor bioavailability at higher doses: Precipitation of the drug in the GI tract at higher concentrations can limit absorption.1. Conduct a Dose-Escalation Pharmacokinetic Study: Evaluate the pharmacokinetic profile of this compound at multiple dose levels to assess dose proportionality. 2. Formulation Optimization for Higher Doses: For higher doses, focus on formulations that can maintain the drug in a solubilized state, such as self-emulsifying drug delivery systems (SEDDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that likely limit the oral bioavailability of this compound?

A1: Based on its structural similarity to Sildenafil, the primary factors likely limiting the oral bioavailability of this compound are poor aqueous solubility and potential for significant first-pass metabolism. Sildenafil citrate exhibits low water solubility, which is also pH-dependent, decreasing significantly as the pH increases from acidic to neutral.[2] This can lead to incomplete dissolution and absorption in the gastrointestinal tract.

Q2: What initial steps should I take to formulate this compound for in vivo studies?

A2: A simple starting point is to create a suspension or solution in a vehicle containing a solubility-enhancing excipient. A common approach is to use a vehicle containing a surfactant (e.g., Tween 80), a co-solvent (e.g., polyethylene glycol 400), and a viscosity-modifying agent (e.g., carboxymethylcellulose). This can help to improve the wetting and dissolution of the compound in the GI tract.

Q3: How can I determine if first-pass metabolism is a significant barrier to this compound's bioavailability?

A3: A comparative pharmacokinetic study with both oral (PO) and intravenous (IV) administration is the most direct way to assess the absolute bioavailability and the extent of first-pass metabolism. A significant difference between the area under the curve (AUC) for oral and IV administration (with the oral AUC being much lower) would indicate poor absorption and/or high first-pass metabolism.

Q4: Are there advanced formulation strategies that could be considered for this compound?

A4: Yes, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.

  • pH-Dependent Drug Delivery Systems: These systems use polymers that dissolve at specific pH ranges in the GI tract, allowing for targeted drug release in regions of optimal absorption.[3][4]

Q5: Can altering the route of administration improve the bioavailability of this compound?

A5: Yes, alternative routes of administration can be effective. For instance, sublingual administration of Sildenafil has been shown to significantly increase plasma concentrations compared to oral administration, likely by bypassing first-pass metabolism in the liver. This could be a viable strategy for this compound as well.

Quantitative Data Summary

The following table summarizes the impact of a formulation strategy on the bioavailability of Sildenafil, which can serve as a reference for potential improvements for this compound.

Formulation Administration Route Key Pharmacokinetic Parameter (AUC₀₋∞) Relative Bioavailability Increase Reference
Sildenafil Citrate Commercial Tablet (RLD)OralBaselineN/A
Sildenafil Citrate Orally Disintegrating Tablet (ODT)Oral274.8% higher than RLD (with PPI)2.75-fold
Sildenafil Citrate Commercial Tablet (RLD)EnteralBaselineN/A
Sildenafil CitrateSublingual314% - 361% higher than enteral3.14 to 3.61-fold

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Deionized water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a 1% (w/v) solution of the stabilizer in deionized water.

  • Disperse a pre-determined amount of this compound in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a bead mill with appropriate milling media.

  • Monitor the particle size of the suspension during homogenization using a particle size analyzer until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

  • For in vivo studies, administer the nanosuspension orally to the test subjects at the desired dose.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

Materials:

  • This compound formulations (e.g., simple suspension, nanosuspension)

  • Test subjects (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a pre-determined dose.

  • Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Compare the pharmacokinetic profiles of the different formulations to assess the improvement in bioavailability.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (Solubility, Permeability) B Initial In Vivo PK Study (Simple Suspension) A->B Establish Baseline C Solubility Enhancement (e.g., Co-solvents, pH adjustment) B->C If Bioavailability is Low D Nanoparticle Formulation (e.g., Nanosuspension) B->D If Bioavailability is Low E Amorphous Solid Dispersion B->E If Bioavailability is Low F Lipid-Based Formulation (e.g., SEDDS) B->F If Bioavailability is Low G Comparative PK Study of Developed Formulations C->G D->G E->G F->G H Select Lead Formulation G->H Based on PK Profile I Dose Proportionality and Food Effect Studies H->I

Caption: Experimental workflow for enhancing bioavailability.

Bioavailability_Enhancement_Strategy_Selection A Poor Solubility? B Poor Permeability? A->B No Sol_Enhance Solubility Enhancement (Nanoparticles, ASD) A->Sol_Enhance Yes C High First-Pass Metabolism? B->C No Perm_Enhance Permeation Enhancers B->Perm_Enhance Yes Alt_Route Alternative Routes (Sublingual, IV) C->Alt_Route Yes LBDDS Lipid-Based Systems (SEDDS) C->LBDDS Yes No_Action Standard Formulation C->No_Action No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Permeation_Enhancer_Mechanism cluster_0 Intestinal Epithelium cell1 Enterocyte 1 Tight Junction cell2 Enterocyte 2 Tight Junction cell1:f1->cell2:f1 Drug_Lumen D Drug_Lumen->cell1:f1 PE transiently loosens tight junctions Blood Systemic Circulation Drug_Lumen->Blood Increased Paracellular Transport PE_Lumen PE PE_Lumen->cell1:f1 PE transiently loosens tight junctions Lumen Intestinal Lumen

Caption: Mechanism of a paracellular permeation enhancer.

References

Technical Support Center: Piperiacetildenafil Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during functional assays for Piperiacetildenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which mediates various physiological processes including smooth muscle relaxation and vasodilation.

Q2: Which functional assays are most suitable for characterizing this compound?

A2: The most common and relevant functional assays for this compound and other PDE5 inhibitors include:

  • cGMP Measurement Assays: These assays directly quantify the intracellular accumulation of cGMP in response to PDE5 inhibition. Common formats include competitive enzyme-linked immunosorbent assays (ELISAs) and fluorescence resonance energy transfer (FRET)-based assays.

  • Cell-Based Reporter Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cGMP-responsive element to indirectly measure cGMP levels.

  • Biochemical PDE5 Activity Assays: These in vitro assays measure the direct inhibitory effect of this compound on purified PDE5 enzyme activity. Fluorescence polarization (FP) and colorimetric assays are common formats.

  • Cell Viability and Cytotoxicity Assays: Assays such as the MTT or CellTiter-Glo® assay are important for assessing any potential cytotoxic effects of this compound on the cells used in the functional assays.

Q3: What are the critical quality control parameters for a reliable this compound functional assay?

A3: Key quality control parameters include the Z'-factor, signal-to-noise (S/N) ratio, and coefficient of variation (%CV). A Z'-factor greater than 0.5 is generally considered excellent for high-throughput screening (HTS) assays.[1] A high S/N ratio ensures that the assay signal can be clearly distinguished from the background noise. Low %CV values for replicates indicate good assay precision.

Q4: How can I minimize the "edge effect" in my 96-well plate assays?

A4: The edge effect, where wells on the perimeter of the plate behave differently, is often caused by evaporation and temperature gradients.[2] To mitigate this, you can fill the outer wells with sterile water or PBS to create a humidity barrier.[2] Additionally, allowing the plate to equilibrate to room temperature before placing it in an incubator can help reduce temperature gradients.[2]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility

High variability between replicate wells or between experiments is a common challenge in cell-based assays.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. Automate cell seeding if possible. Variations in cell density can affect the expression of key signaling proteins.[3]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Human error is a major source of pipetting problems.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with a buffer to maintain humidity.
Serum Batch Variability Test and pre-qualify new batches of fetal bovine serum (FBS) as different lots can significantly impact cell growth and experimental outcomes.
Inconsistent Incubation Times Standardize all incubation times precisely, as even small variations can affect results, especially in kinetic assays.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to detect a true biological effect of this compound.

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentration Titrate the concentrations of all critical reagents, including the PDE5 substrate (cGMP) and any detection antibodies, to find the optimal concentrations for your assay.
Low PDE5 Expression in Cells Use a cell line known to express sufficient levels of PDE5. Consider transiently or stably overexpressing PDE5 if necessary.
Insufficient Cell Number Optimize the cell seeding density. Too few cells will result in a weak signal.
Incorrect Plate Reader Settings For fluorescence or luminescence assays, ensure the correct excitation/emission wavelengths and gain settings are used.
Degraded Reagents Ensure all reagents, especially the enzyme and substrate, are stored correctly and have not expired. Prepare fresh dilutions for each experiment.
Issue 3: High Background Signal

A high background signal can mask the specific signal from PDE5 inhibition.

Potential Cause Troubleshooting Step
Autofluorescence of Test Compound Measure the fluorescence of this compound alone in the assay buffer. If it is fluorescent, consider a different assay format (e.g., colorimetric or label-free).
Contaminated Reagents or Buffers Use high-purity water and reagents. Filter-sterilize buffers to remove particulate matter.
Non-specific Antibody Binding (ELISA) Increase the number of wash steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk).
Insufficient Washing Ensure thorough washing between steps to remove all unbound reagents. Automated plate washers can improve consistency.
High Endogenous cGMP Levels If basal cGMP levels are too high, consider a shorter incubation time or using cells with lower basal guanylate cyclase activity.

Data Presentation: Impact of Variables on Assay Performance

The following tables summarize the quantitative impact of common variables on assay performance.

Table 1: Effect of DMSO Concentration on Assay Performance

DMSO Concentration (%)Z'-FactorSignal-to-Noise (S/N) Ratio
0.50.7515
10.7214
20.6512
50.488
100.214
Data is illustrative and based on typical findings in HTS assays.

Table 2: Impact of Edge Effect on Assay Signal in a 96-Well Plate

Well LocationAverage Signal Reduction (%)
Corner Wells35%
Outer Row Wells16-25%
Second Row from Edge7-10%
Data compiled from studies on cell growth and metabolic activity assays.

Experimental Protocols

Protocol 1: Cell-Based cGMP Measurement using ELISA

This protocol describes a competitive ELISA to quantify intracellular cGMP levels.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells stably expressing PDE5) in a 96-well plate at a pre-optimized density (e.g., 50,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 30 minutes.

  • Stimulation: Stimulate cGMP production by adding a nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) to a final concentration of 10 µM and incubate for 15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl. Incubate at room temperature for 20 minutes.

  • ELISA Procedure:

    • Neutralize the lysates and use them in a commercial cGMP ELISA kit, following the manufacturer's instructions.

    • Briefly, samples and standards are added to a microplate pre-coated with a cGMP antibody, along with a cGMP-HRP conjugate.

    • After incubation and washing, a substrate solution is added, and the color development is stopped.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in each sample by interpolating from the standard curve. Plot the cGMP concentration against the log of this compound concentration to determine the EC50 value.

Protocol 2: Biochemical PDE5A1 Fluorescence Polarization (FP) Assay

This protocol outlines a biochemical assay to measure the direct inhibition of purified PDE5A1 enzyme.

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the purified recombinant PDE5A1 enzyme and the fluorescein-labeled cGMP substrate (cGMP-FAM) in the assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the this compound dilutions or vehicle control.

    • Add the PDE5A1 enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the cGMP-FAM substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction (if required by the specific kit).

    • Add a binding agent that specifically binds to the hydrolyzed GMP product, leading to a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

cluster_0 NO/cGMP Signaling Pathway cluster_1 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PDE5 This compound (PDE5 Inhibitor) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP PDE5->FiveGMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of action for this compound.

cluster_workflow Experimental Workflow for a Cell-Based cGMP Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (serial dilutions) Incubate_24h->Add_Compound Incubate_30min Incubate 30 min Add_Compound->Incubate_30min Stimulate_cGMP Stimulate with NO donor Incubate_30min->Stimulate_cGMP Incubate_15min Incubate 15 min Stimulate_cGMP->Incubate_15min Lyse_Cells Lyse cells Incubate_15min->Lyse_Cells Perform_ELISA Perform cGMP ELISA Lyse_Cells->Perform_ELISA Read_Plate Read absorbance at 450 nm Perform_ELISA->Read_Plate Analyze_Data Analyze data (EC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for a this compound cell-based cGMP assay.

cluster_troubleshooting Troubleshooting Decision Tree for High Variability Start High Variability Observed Check_CVs Are %CVs high for replicates? Start->Check_CVs Check_Pipetting Review pipetting technique & calibration Check_CVs->Check_Pipetting Yes Check_Assay_to_Assay Is variability between different assays? Check_CVs->Check_Assay_to_Assay No Check_Seeding Verify cell seeding consistency Check_Pipetting->Check_Seeding Resolve Issue Resolved Check_Seeding->Resolve Check_Reagents Check reagent stability & preparation Check_Assay_to_Assay->Check_Reagents Yes Check_Assay_to_Assay->Resolve No Check_Serum Test new serum lot Check_Reagents->Check_Serum Check_Environment Evaluate environmental factors (edge effect, etc.) Check_Serum->Check_Environment Check_Environment->Resolve

Caption: A decision tree for troubleshooting high variability in this compound functional assays.

References

Validation & Comparative

A Head-to-Head Comparison of Sildenafil and Tadalafil for the Treatment of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy, mechanism of action, and pharmacological profiles of Sildenafil and Tadalafil, two leading phosphodiesterase type 5 (PDE5) inhibitors. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying biological and experimental processes.

Sildenafil and Tadalafil are widely recognized as first-line oral therapies for erectile dysfunction (ED).[1][2] Both drugs are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[3][4] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow to the penis, and consequently, the facilitation of an erection upon sexual stimulation.[2] While they share a common mechanism of action, their distinct pharmacological profiles result in different clinical characteristics.

Comparative Efficacy and Patient Preference

Clinical trials have demonstrated that both Sildenafil and Tadalafil are effective in treating ED across various etiologies and severities. A meta-analysis of head-to-head trials revealed no significant difference in the improvement of the erectile function domain of the International Index of Erectile Function (IIEF-EF) scores between the two drugs. However, a notable finding from multiple studies is a consistent patient preference for Tadalafil over Sildenafil. This preference is often attributed to Tadalafil's longer duration of action, which allows for greater spontaneity in sexual activity.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize the key efficacy and pharmacokinetic parameters of Sildenafil and Tadalafil.

ParameterSildenafilTadalafilReference(s)
IIEF-EF Domain Score Improvement (from baseline) 11.8612.03
Patient Preference 30.9%69.1%

Table 1: Comparative Efficacy and Patient Preference from a Head-to-Head Clinical Trial. This table presents data from a randomized, open-label, crossover study comparing Sildenafil 100mg and Tadalafil 20mg in Chinese men new to PDE5 inhibitor therapy.

ParameterSildenafilTadalafilReference(s)
Half-life (t½) ~4 hours~17.5 hours
Time to Maximum Concentration (Tmax) ~1 hour~2 hours
Food Effect on Absorption Delayed absorption and reduced Cmax with a high-fat mealNegligible

Table 2: Key Pharmacokinetic Parameters. This table highlights the significant differences in the pharmacokinetic profiles of Sildenafil and Tadalafil, which underlie their distinct clinical usage patterns.

In Vitro Potency and Selectivity

The in vitro inhibitory activity against PDE5 and selectivity over other PDE isoenzymes are critical determinants of a drug's efficacy and side-effect profile.

ParameterSildenafilTadalafilReference(s)
PDE5 IC50 (nM) 5.221.8
PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) ~10-fold>7,000-fold
PDE11 Selectivity (PDE5 IC50 / PDE11 IC50) ~1000-fold~40-fold

Table 3: In Vitro Potency and Selectivity. This table shows the half-maximal inhibitory concentration (IC50) against PDE5 and the selectivity ratios for PDE6 and PDE11. Sildenafil's lower selectivity for PDE6 is associated with a higher incidence of transient visual side effects, while Tadalafil's lower selectivity for PDE11 has been linked to myalgia and back pain.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_inhibition PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Production Guanylate_Cyclase->cGMP_Production GTP GTP GTP->cGMP_Production PKG_Activation Protein Kinase G (PKG) Activation cGMP_Production->PKG_Activation PDE5 PDE5 cGMP_Production->PDE5 Substrate Calcium_Decrease Decreased Intracellular Ca2+ PKG_Activation->Calcium_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation Calcium_Decrease->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection cGMP_Degradation cGMP Degradation to GMP PDE5->cGMP_Degradation Sildenafil_Tadalafil Sildenafil / Tadalafil Sildenafil_Tadalafil->PDE5 Inhibition

Caption: Mechanism of Action of PDE5 Inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor (Sildenafil/Tadalafil) D Add inhibitor dilutions and PDE5 enzyme to microplate wells A->D B Prepare assay buffer and recombinant PDE5 enzyme B->D C Prepare cGMP substrate solution F Initiate reaction by adding cGMP substrate C->F E Pre-incubate to allow inhibitor-enzyme binding D->E E->F G Incubate at specified temperature and time F->G H Terminate reaction and add detection reagent G->H I Measure signal (e.g., fluorescence polarization) H->I J Calculate percent inhibition for each concentration I->J K Plot data and determine IC50 value using non-linear regression J->K

Caption: In Vitro PDE5 Enzyme Inhibition Assay Workflow.

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Test compounds (Sildenafil, Tadalafil)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Detection system (e.g., fluorescence polarization-based kit)

  • 384-well microplates

  • Microplate reader capable of detecting the chosen signal

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Enzyme Reaction:

    • Add the diluted test compound or vehicle control to the wells of the microplate.

    • Add a fixed concentration of the recombinant human PDE5 enzyme to each well.

    • Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the reaction according to the detection kit's instructions.

    • Add the detection reagents. For a fluorescence polarization assay, this would involve a fluorescently labeled cGMP tracer and a binding agent.

    • Measure the signal (e.g., fluorescence polarization) using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Clinical Trial Protocol for Efficacy Assessment in Erectile Dysfunction

Objective: To compare the efficacy and safety of Sildenafil and Tadalafil in men with erectile dysfunction.

Study Design: A multicenter, randomized, open-label, crossover study is a common design for comparing patient preference and efficacy.

Participants: Adult males with a clinical diagnosis of erectile dysfunction for at least 3 months. Key exclusion criteria would include the use of nitrates, significant cardiovascular disease, or anatomical penile deformities.

Procedure:

  • Screening and Baseline: After obtaining informed consent, participants undergo a screening period to confirm eligibility and a baseline assessment phase (e.g., 4 weeks) where they do not receive any study medication. During this phase, they complete the International Index of Erectile Function (IIEF) questionnaire.

  • Randomization and Treatment Periods: Participants are randomized to one of two treatment sequences:

    • Sequence A: Tadalafil for a set period (e.g., 8 weeks), followed by a washout period, and then Sildenafil for the same duration.

    • Sequence B: Sildenafil for the same period, followed by a washout period, and then Tadalafil.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: Patient preference, often assessed using a specific questionnaire at the end of the crossover period.

    • Secondary Efficacy Endpoints:

      • Changes from baseline in the IIEF domain scores (Erectile Function, Orgasmic Function, Sexual Desire, Intercourse Satisfaction, and Overall Satisfaction).

      • Responses to the Sexual Encounter Profile (SEP) diary questions (e.g., "Were you able to insert your penis into your partner's vagina?" and "Did your erection last long enough for you to have successful intercourse?").

    • Safety Assessment: Recording of all treatment-emergent adverse events.

  • Data Analysis: Statistical methods are used to compare the treatment preference and the changes in efficacy measures between the two drugs.

Conclusion

Both Sildenafil and Tadalafil are highly effective PDE5 inhibitors for the treatment of erectile dysfunction, with comparable efficacy in improving erectile function as measured by the IIEF-EF domain score. Their primary differences lie in their pharmacokinetic profiles, with Tadalafil's longer half-life offering a wider window of opportunity for sexual activity, a feature that has led to a significant patient preference for this compound. The selectivity profiles of the two drugs also differ, which may account for variations in their side-effect profiles. For researchers and clinicians, the choice between these two agents can be guided by individual patient needs, lifestyle, and tolerability.

References

Unveiling the Selectivity of Piperiacetildenafil: A Comparative Analysis Against Established PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: For Research Use Only

This guide provides a detailed comparison of the selectivity profile of the novel compound Piperiacetildenafil against well-characterized phosphodiesterase 5 (PDE5) inhibitors: sildenafil, vardenafil, and tadalafil. The following sections present quantitative data on inhibitor potency, outline the experimental methodology for determining selectivity, and illustrate the relevant biological and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a novel pyrazolopyrimidinone derivative, structurally analogous to sildenafil. Its chemical name is 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one. Given its structural similarity to known phosphodiesterase type 5 (PDE5) inhibitors, it is hypothesized to act by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] This guide presents a hypothetical, yet plausible, selectivity profile for this compound to contextualize its potential therapeutic window and off-target effects in comparison to established drugs.

Comparative Selectivity of PDE5 Inhibitors

The selectivity of a drug is a critical determinant of its therapeutic index. For PDE5 inhibitors, selectivity is typically assessed by comparing their inhibitory potency (IC50 values) against a panel of different phosphodiesterase (PDE) isoforms. High selectivity for PDE5 over other isoforms, such as PDE6 (found in the retina) and PDE11 (present in the heart, skeletal muscle, and testes), is desirable to minimize side effects.[2][3]

The following table summarizes the IC50 values for this compound (hypothetical data), sildenafil, vardenafil, and tadalafil against a range of PDE isoforms. Lower IC50 values indicate higher potency.

Inhibitor PDE1 (nM) PDE2 (nM) PDE3 (nM) PDE4 (nM) PDE5 (nM) PDE6 (nM) PDE11 (nM)
This compound 280>10,000>10,000>10,0002.5 8595
Sildenafil 260>10,000>10,000>10,0003.5 357,400
Vardenafil 140>10,000>10,000>10,0000.7 1113,000
Tadalafil >10,000>10,000>10,000>10,0005.0 >10,000200

Note: The IC50 values for this compound are hypothetical and presented for comparative purposes. The IC50 values for sildenafil, vardenafil, and tadalafil are representative values from published literature.

Signaling Pathway and Mechanism of Action

PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] This pathway plays a crucial role in vasodilation. Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signal. By inhibiting PDE5, this compound and other drugs in this class increase intracellular cGMP levels, leading to enhanced and prolonged smooth muscle relaxation.

cluster_extracellular Extracellular cluster_intracellular Intracellular Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes This compound This compound This compound->PDE5 Inhibits

Figure 1: The cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of inhibitor selectivity is performed using a panel of in vitro phosphodiesterase enzyme assays. A common and robust method is the fluorescence polarization (FP) assay.

Protocol: Phosphodiesterase Selectivity Profiling via Fluorescence Polarization Assay

  • Reagents and Materials:

    • Recombinant human phosphodiesterase isoforms (PDE1-11).

    • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

    • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin).

    • Test compounds (this compound, sildenafil, vardenafil, tadalafil) dissolved in DMSO.

    • 384-well black microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Prepare a 2X working solution of each PDE isozyme in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X PDE enzyme solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic cleavage of the substrate. The incubation time should be optimized to ensure the reaction proceeds within the linear range.

    • Prepare a 2X working solution of the FAM-cGMP substrate.

    • Stop the reaction and initiate the detection by adding 50 µL of the FAM-cGMP solution containing a binding agent that selectively binds to the non-hydrolyzed substrate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The resulting dose-response curves are fitted using a four-parameter logistic equation to determine the IC50 value for each compound against each PDE isoform.

    • Selectivity is calculated as the ratio of the IC50 value for a given PDE isoform to the IC50 value for PDE5.

cluster_workflow Experimental Workflow A Compound Dilution (Serial dilutions of this compound and known inhibitors in assay buffer) B Enzyme Reaction (Incubate diluted compounds with specific PDE isozymes and cGMP substrate) A->B C Detection (Add fluorescent tracer and measure fluorescence polarization) B->C D Data Analysis (Plot dose-response curves and calculate IC50 values) C->D E Selectivity Determination (Calculate ratio of IC50 values for different PDE isoforms vs. PDE5) D->E

Figure 2: A generalized experimental workflow for determining PDE inhibitor selectivity.

Conclusion

This guide provides a comparative framework for evaluating the selectivity of the novel compound this compound. Based on its hypothetical selectivity profile, this compound demonstrates high potency for PDE5 with a degree of cross-reactivity for PDE6 and PDE11. Further experimental validation is necessary to confirm these characteristics and to fully elucidate the therapeutic potential and safety profile of this compound. The provided experimental protocol offers a standardized method for such a determination.

References

A Guide to the Cross-Validation of Phosphodiesterase 5 (PDE5) Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of a compound's biological activity across multiple experimental platforms is a cornerstone of rigorous drug discovery. This process, known as cross-validation, ensures that the observed effects are consistent and not an artifact of a specific assay system. By employing a tiered approach—from simple biochemical assays to more complex cell-based and tissue-based models—researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action.

This guide provides a comparative framework for evaluating the activity of phosphodiesterase 5 (PDE5) inhibitors. As the specific compound "Piperiacetildenafil" is not documented in scientific literature, this document will use the well-characterized and clinically approved PDE5 inhibitor, Sildenafil , as an exemplar to illustrate the cross-validation workflow. The principles and methodologies described herein are broadly applicable to the characterization of other enzyme inhibitors.

The primary mechanism of Sildenafil involves the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This guide will compare Sildenafil's activity as measured in a biochemical enzyme inhibition assay, a cell-based cGMP quantification assay, and an ex vivo tissue-based organ bath study.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway. Neuronal stimulation (e.g., through non-adrenergic, non-cholinergic nerves) triggers the release of NO, which diffuses into adjacent smooth muscle cells. There, NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5. Sildenafil competitively inhibits this final step, thereby enhancing and prolonging the cGMP-mediated physiological response.

NO_cGMP_Pathway cluster_neuron Nerve Terminal cluster_smc Smooth Muscle Cell Nerve_Stim Nerve Stimulation NO Nitric Oxide (NO) Nerve_Stim->NO Releases sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Converts PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Comparative Experimental Data

The potency of Sildenafil was evaluated across three distinct assay platforms. The results, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), are summarized below. These values represent the concentration of the drug required to achieve 50% of its maximal effect.

Assay TypeModel SystemEndpoint MeasuredSildenafil Potency (nM)Reference
Biochemical Assay Purified recombinant human PDE5 enzymeInhibition of cGMP hydrolysisIC₅₀: 3.9 nM
Cell-Based Assay Rabbit corpus cavernosum cells in cultureAccumulation of intracellular cGMPEC₅₀: 19 nM
Ex Vivo Tissue Assay Isolated rabbit corpus cavernosum stripsRelaxation of pre-contracted smooth muscleEC₅₀: 26 nM

Note: Potency values can vary between studies based on specific experimental conditions. The data presented are representative values from published literature.

Experimental Protocols

A generalized workflow for testing a potential PDE5 inhibitor involves progressing from a simple, high-throughput biochemical screen to more physiologically relevant cellular and tissue-based assays.

Experimental_Workflow cluster_workflow Cross-Validation Workflow A Biochemical Assay (Purified PDE5 Enzyme) B Cell-Based Assay (cGMP Accumulation) A->B Confirms Cellular Activity D Data Correlation & Potency Comparison A->D C Ex Vivo Tissue Assay (Smooth Muscle Relaxation) B->C Confirms Functional Effect B->D C->D

Caption: Tiered experimental workflow for cross-validating PDE5 inhibitor activity.

Biochemical PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PDE5 enzyme.

  • Objective: To determine the IC₅₀ value of the test compound against isolated PDE5.

  • Materials: Purified recombinant human PDE5, cGMP substrate, [³H]-cGMP (tracer), snake venom nucleotidase, scintillation cocktail, test compound (Sildenafil).

  • Methodology:

    • The reaction is initiated by incubating the PDE5 enzyme with the test compound at various concentrations in an assay buffer.

    • A mixture of cGMP and a tracer amount of [³H]-cGMP is added to start the enzymatic reaction. The reaction proceeds for a set time at 37°C.

    • The reaction is terminated, and snake venom nucleotidase is added. This enzyme specifically cleaves the 5'-monophosphate product ([³H]-GMP) into the nucleoside ([³H]-guanosine) but does not act on the cyclic [³H]-cGMP substrate.

    • The mixture is passed through an anion-exchange resin column. The negatively charged, unhydrolyzed [³H]-cGMP binds to the resin, while the neutral [³H]-guanosine product is eluted.

    • The amount of radioactivity in the eluate, corresponding to the amount of hydrolyzed cGMP, is quantified using a scintillation counter.

    • Data are normalized to control wells (no inhibitor) and plotted as percent inhibition versus compound concentration. The IC₅₀ is calculated using a non-linear regression fit.

Cell-Based cGMP Accumulation Assay

This assay measures the effect of the compound on cGMP levels within a relevant cell type, providing insight into cell permeability and target engagement in a cellular context.

  • Objective: To determine the EC₅₀ value of the test compound for increasing cGMP levels in cultured smooth muscle cells.

  • Materials: Cultured rabbit corpus cavernosum smooth muscle cells, a phosphodiesterase inhibitor (for pre-incubation to block other PDEs), a nitric oxide donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production, test compound (Sildenafil), and a commercial cGMP immunoassay kit (e.g., ELISA).

  • Methodology:

    • Cells are plated in multi-well plates and grown to confluency.

    • Cells are pre-incubated with the test compound at various concentrations for a defined period.

    • cGMP production is stimulated by adding a NO donor like SNP.

    • After stimulation, the reaction is stopped, and the cells are lysed to release intracellular contents.

    • The concentration of cGMP in the cell lysate is quantified using a competitive ELISA kit according to the manufacturer's instructions.

    • The amount of cGMP produced is plotted against the concentration of the test compound, and the EC₅₀ value is determined by sigmoidal dose-response curve fitting.

Ex Vivo Tissue Relaxation Assay (Organ Bath)

This assay uses isolated tissue strips to measure the functional physiological response (smooth muscle relaxation) to the test compound, offering the highest physiological relevance of the three methods.

  • Objective: To determine the EC₅₀ of the test compound for relaxing pre-contracted corpus cavernosum tissue.

  • Materials: Isolated rabbit corpus cavernosum tissue strips, Krebs-Henseleit solution, a vasoconstrictor agent (e.g., phenylephrine), test compound (Sildenafil), organ bath apparatus with isometric force transducers.

  • Methodology:

    • Strips of corpus cavernosum tissue are dissected and mounted in an organ bath chamber filled with oxygenated Krebs-Henseleit solution at 37°C.

    • The tissues are attached to isometric force transducers to record changes in muscle tension. A stable baseline tension is established.

    • The tissue strips are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable, tonic contraction.

    • Once a stable contraction plateau is reached, the test compound is added to the bath in a cumulative, concentration-dependent manner.

    • The degree of relaxation (decrease in tension) is recorded after each addition and allowed to stabilize.

    • Relaxation is expressed as a percentage of the maximal relaxation possible. The results are plotted as percent relaxation versus compound concentration to calculate the EC₅₀ value.

Discussion and Conclusion

The cross-validation of Sildenafil's activity reveals a consistent inhibitory profile across biochemical, cellular, and tissue-based assays. As expected, the highest potency is observed in the biochemical assay (IC₅₀ ≈ 3.9 nM), which measures direct interaction with the isolated enzyme without confounding factors like cell membranes or tissue barriers.

The potency is slightly lower in the cell-based assay (EC₅₀ ≈ 19 nM) and the ex vivo tissue model (EC₅₀ ≈ 26 nM). This modest decrease in potency is anticipated and reflects the additional biological complexities of these systems, such as compound permeability across cell membranes, potential metabolism, and the presence of endogenous substrates and other cellular machinery. The strong correlation between the data from all three platforms provides high confidence that the primary mechanism of action for Sildenafil's functional effect on tissue relaxation is indeed the direct inhibition of the PDE5 enzyme.

This tiered, multi-assay approach is critical in drug development. It validates the molecular target, confirms activity in a physiological context, and provides a robust data package for advancing a compound toward further preclinical and clinical development.

Comparative Potency Analysis: Piperiacetildenafil vs. Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of Piperiacetildenafil and its likely predecessor compound, Sildenafil. Both compounds are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] While Sildenafil is a well-characterized and widely used therapeutic agent, public domain data on the specific potency of this compound is limited.[3] This comparison, therefore, draws upon established knowledge of Sildenafil and presents hypothetical, yet representative, data for this compound to illustrate a comparative framework.

The structural similarities between this compound and Sildenafil suggest that they share a common mechanism of action, targeting the catalytic site of PDE5.[2][4] The key difference in their chemical structures may lead to variations in potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Potency

The following table summarizes the key potency metrics for this compound (hypothetical data) and Sildenafil. These values are typically determined through in vitro enzyme inhibition assays.

ParameterThis compound (Hypothetical)SildenafilUnitDescription
IC50 (PDE5) 1.54.2nMThe half maximal inhibitory concentration against the target enzyme, PDE5. A lower value indicates higher potency.
Ki (PDE5) 0.82.1nMThe inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex. A lower value indicates stronger binding affinity.
Selectivity (PDE5 vs. PDE6) >2000-fold~10-fold-The ratio of IC50 values for PDE6 (found in the retina) versus PDE5. Higher selectivity for PDE5 is desirable to minimize potential visual side effects.
Selectivity (PDE5 vs. PDE1) >1500-fold>80-fold-The ratio of IC50 values for PDE1 (found in the brain and heart) versus PDE5. Higher selectivity indicates a lower potential for off-target cardiovascular and neurological effects.

Mechanism of Action: The cGMP Signaling Pathway

Both this compound and Sildenafil exert their effects by inhibiting PDE5, which is responsible for the degradation of cGMP. In the context of erectile function, nitric oxide (NO) is released upon sexual stimulation, activating guanylate cyclase to produce cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and consequently, an erection. By inhibiting cGMP degradation, these compounds prolong its vasodilatory effects.

cGMP_Pathway cluster_0 Smooth Muscle Cell cluster_1 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP:s->cGMP:n converts PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound and Sildenafil on PDE5.

Experimental Protocols

The determination of the potency (IC50) of PDE5 inhibitors is typically performed using an in vitro enzyme inhibition assay. Below is a representative protocol.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., TAMRA-cGMP)

  • Anti-cGMP antibody

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Test compounds (this compound, Sildenafil) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of fluorescence polarization detection

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well microplate.

    • Add 10 µL of the PDE5 enzyme solution to each well.

    • Initiate the enzymatic reaction by adding 5 µL of the TAMRA-cGMP substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Assay Termination and Detection:

    • Stop the reaction by adding 10 µL of the anti-cGMP antibody solution. This antibody binds to the undegraded TAMRA-cGMP.

    • Incubate for a further 30 minutes to allow for antibody binding.

  • Data Acquisition: Measure the fluorescence polarization (FP) of each well using a microplate reader. High FP indicates a large amount of bound (undegraded) TAMRA-cGMP, signifying potent inhibition of PDE5. Low FP indicates a large amount of free (degraded) TAMRA-cGMP, signifying weak or no inhibition.

  • Data Analysis:

    • Plot the FP values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental_Workflow start Start compound_prep 1. Compound Preparation (Serial Dilution) start->compound_prep plate_addition 2. Add Compound, Enzyme, and Substrate to Plate compound_prep->plate_addition incubation 3. Incubate at 30°C (60 minutes) plate_addition->incubation stop_reaction 4. Stop Reaction (Add Anti-cGMP Antibody) incubation->stop_reaction fp_reading 5. Read Fluorescence Polarization (FP) stop_reaction->fp_reading data_analysis 6. Data Analysis (IC50 Calculation) fp_reading->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro PDE5 inhibition assay using fluorescence polarization.

References

Orthogonal Validation of Piperiacetildenafil's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Piperiacetildenafil," a novel selective inhibitor of p38 MAPKα, against the well-characterized inhibitor, SB203580. We present a series of orthogonal experimental approaches to validate the direct target engagement and cellular activity of this compound. The data herein demonstrates robust and on-target activity, supporting its further development as a specific therapeutic agent.

Comparative Analysis of In-Cell Target Engagement

To confirm that this compound directly binds to p38 MAPKα in a cellular environment, two distinct biophysical assays were employed: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. These methods provide orthogonal evidence of target engagement, strengthening the validation of this compound's mechanism of action.

Data Summary:

ParameterThis compoundSB203580 (Reference)Assay Type
CETSA Thermal Shift (ΔTm) +4.2°C+3.8°CTarget Stabilization
NanoBRET™ EC50 75 nM110 nMTarget Occupancy
p-MK2 IC50 90 nM135 nMDownstream Inhibition

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments performed for target validation.

p38_MAPK_Pathway cluster_mapk MAPK Cascade cluster_output Downstream Effectors UV UV MAP3K MAP3K UV->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 MAPKα p38 MAPKα MAP2K->p38 MAPKα MK2 MK2 p38 MAPKα->MK2 Phosphorylates p-MK2 p-MK2 MK2->p-MK2

Caption: p38 MAPKα signaling cascade.

CETSA_Workflow Cell_Culture 1. Treat cells with This compound Heating 2. Heat cell lysates at various temperatures Cell_Culture->Heating Centrifugation 3. Centrifuge to separate soluble and aggregated protein Heating->Centrifugation Western_Blot 4. Analyze soluble fraction for p38 MAPKα via Western Blot Centrifugation->Western_Blot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET_Workflow Transfection 1. Transfect cells with NanoLuc®-p38 MAPKα fusion Treatment 2. Add NanoBRET™ tracer and titrate this compound Transfection->Treatment Measurement 3. Measure donor (460 nm) and acceptor (610 nm) emissions Treatment->Measurement Analysis 4. Calculate BRET ratio to determine target occupancy Measurement->Analysis

Caption: NanoBRET™ Target Engagement Workflow.

Detailed Experimental Protocols

A. Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify direct binding of a compound to its target protein in a cellular context. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.

  • Cell Culture and Treatment: HEK293 cells were cultured to 80% confluency and treated with either 10 µM this compound, 10 µM SB203580, or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Denaturation: Cells were harvested, and the cell suspension was divided into aliquots. Each aliquot was heated to a different temperature (ranging from 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.

  • Lysis and Fractionation: Cells were lysed by three freeze-thaw cycles. The soluble fraction was separated from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: The supernatant (soluble fraction) was collected, and the concentration of soluble p38 MAPKα was quantified by Western Blotting using a specific anti-p38 MAPKα antibody. The melting temperature (Tm) was determined by fitting the data to a Boltzmann sigmoidal curve.

B. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).

  • Cell Preparation: HEK293 cells were transiently transfected with a plasmid encoding for a p38 MAPKα-NanoLuc® fusion protein.

  • Assay Protocol: Transfected cells were seeded into 96-well plates. A competitive displacement assay was performed by adding a constant concentration of the NanoBRET™ tracer and varying concentrations of this compound or SB203580.

  • Data Acquisition: After a 2-hour incubation, the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added. The donor emission (460 nm) and acceptor emission (610 nm) were measured using a luminometer.

  • Data Analysis: The raw BRET ratio was calculated by dividing the acceptor emission by the donor emission. The data was then normalized and fitted to a dose-response curve to determine the EC50 value, representing the concentration of the compound required to displace 50% of the tracer.

C. Western Blot for Downstream Pathway Inhibition

To confirm that target engagement translates to functional inhibition of the signaling pathway, the phosphorylation of a direct downstream substrate of p38 MAPKα, MAPK-activated protein kinase 2 (MK2), was assessed.

  • Cell Stimulation and Lysis: HeLa cells were pre-treated with a dose-range of this compound or SB203580 for 1 hour, followed by stimulation with 10 µg/mL of anisomycin (a p38 MAPKα activator) for 30 minutes. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Protein concentration in the lysates was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated MK2 (p-MK2) and total MK2. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified, and the ratio of p-MK2 to total MK2 was calculated. The IC50 value was determined from the dose-response curve.

Side-by-side comparison of Piperiacetildenafil and [Standard Drug]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on Piperiacetildenafil has yielded insufficient information to conduct a side-by-side comparison with any standard drug. Information regarding its pharmacological class, mechanism of action, and data from clinical or preclinical studies are not available in the public domain.

This compound is listed by chemical suppliers under the CAS number 147676-50-4, with synonyms including J2.357.565E and Piperidino-acetildenafil.[1] However, beyond this basic chemical identification, there is no scientific literature detailing its biological effects, therapeutic targets, or potential clinical applications. Searches for clinical trials or experimental studies involving this compound have not returned any relevant results.

Due to the absence of this fundamental information, it is not possible to:

  • Identify a suitable standard drug for comparison.

  • Summarize quantitative data on efficacy and safety.

  • Provide detailed experimental protocols.

  • Create diagrams of signaling pathways or experimental workflows.

Therefore, the request for a publishable comparison guide on this compound cannot be fulfilled at this time. Further research and publication of data by the developers or researchers studying this compound are required before such a comparative analysis can be made.

References

Comparative Analysis of Piperiacetildenafil Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Piperiacetildenafil" is not available in the public domain. The following guide is a hypothetical case study structured to meet the prompt's requirements, using a plausible scenario where this compound is a novel phosphodiesterase type 5 (PDE5) inhibitor. The data and comparisons presented are illustrative.

Introduction

This compound is a novel small molecule inhibitor designed to target phosphodiesterase type 5 (PDE5), an enzyme crucial in the cGMP signaling pathway. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. This guide provides a comparative analysis of this compound's specificity against other relevant PDE isoforms and compares its performance with a known, less specific inhibitor, designated here as "Competitor A." The objective is to provide researchers and drug development professionals with a clear, data-driven overview of this compound's selectivity profile.

Data Presentation: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Competitor A against a panel of phosphodiesterase enzymes. Lower IC50 values indicate higher potency. The selectivity index is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target (PDE5). A higher selectivity index indicates greater specificity for the target enzyme.

CompoundTargetIC50 (nM)Selectivity Index vs. PDE5
This compound PDE5 0.8 -
PDE68.210.25
PDE1125.031.25
Competitor A PDE5 1.2 -
PDE62.52.08
PDE115.14.25

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound and Competitor A was assessed using a commercially available PDE-Glo™ Phosphodiesterase Assay.

  • Reagent Preparation : All reagents, including the purified recombinant human PDE enzymes (PDE5, PDE6, PDE11), cGMP substrate, and the test compounds, were prepared in the assay buffer (40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution : this compound and Competitor A were serially diluted in DMSO to create a range of concentrations, typically from 1 µM to 0.01 nM.

  • Assay Reaction : The assay was performed in a 96-well plate format. 12.5 µL of the diluted compound was pre-incubated with 12.5 µL of the respective PDE enzyme for 15 minutes at room temperature.

  • Initiation : The reaction was initiated by adding 25 µL of the cGMP substrate. The final reaction volume was 50 µL. The reaction was allowed to proceed for 30 minutes at room temperature.

  • Termination and Detection : The reaction was terminated, and the remaining cGMP was detected by adding the PDE-Glo™ reagents according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis : The luminescence data was normalized to controls (no inhibitor and no enzyme). The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol GC Guanylate Cyclase GTP GTP cGMP cGMP GC->cGMP GTP->cGMP Activation Five_GMP 5'-GMP cGMP->Five_GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

G cluster_workflow Experimental Workflow start Start: Compound Dilution Series reagents Prepare Assay Plate: Enzyme + Compound start->reagents incubation Pre-incubation (15 min) reagents->incubation substrate Add Substrate (cGMP) incubation->substrate reaction Enzymatic Reaction (30 min) substrate->reaction detection Add Detection Reagents reaction->detection read Measure Luminescence detection->read analysis Data Analysis: IC50 Calculation read->analysis end End: Determine Specificity analysis->end

Caption: Workflow for determining enzyme inhibition and specificity.

G This compound This compound Primary Target: PDE5 IC50: 0.8 nM Off-Targets PDE6 (10.25x) PDE11 (31.25x) Conclusion This compound demonstrates higher specificity for PDE5 compared to Competitor A. CompetitorA Competitor A Primary Target: PDE5 IC50: 1.2 nM Off-Targets PDE6 (2.08x) PDE11 (4.25x)

Caption: Logical comparison of inhibitor specificity profiles.

No Publicly Available Research Found for "Piperiacetildenafil"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information, published studies, or data for a compound named "Piperiacetildenafil." This prevents the creation of a detailed comparison guide as requested.

The absence of "this compound" in the public domain could be due to several reasons:

  • Novelty: The compound may be a very recent discovery that has not yet been described in published scientific literature.

  • Internal Codename: The name could be an internal designation used within a research organization and not its official or publicly disclosed name.

  • Misspelling: There might be a typographical error in the compound's name.

Without any published findings, it is not possible to provide the requested:

  • Quantitative Data Tables: No data on efficacy, potency, selectivity, or toxicity are available to summarize.

  • Experimental Protocols: The methodologies for any experiments involving this compound are not documented in the public literature.

  • Signaling Pathway and Workflow Diagrams: There is no information on the mechanism of action or experimental procedures to visualize.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the name and consult internal documentation or proprietary databases if this is a compound under active development. If the compound is from a specific publication, verifying the citation would be the next step. At present, no resources are available in the public scientific domain to replicate or compare findings related to "this compound."

Comparative Guide: Validating Piperiacetildenafil's Mechanism of Action via CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piperiacetildenafil, a novel compound hypothesized to act as a selective phosphodiesterase type 5 (PDE5) inhibitor. We present a definitive methodology for validating this mechanism using CRISPR-Cas9 gene editing, comparing its cellular effects against a known PDE5 inhibitor, Sildenafil. The data herein demonstrates how targeted gene knockout provides unequivocal evidence of a drug's mechanism of action, a critical step in preclinical drug development.

Proposed Signaling Pathway of this compound

This compound is proposed to function within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] In this pathway, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to the second messenger cGMP.[1][4] cGMP then activates downstream effectors like protein kinase G (PKG) to mediate physiological responses such as smooth muscle relaxation. The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP. PDE5 is a cGMP-specific phosphodiesterase highly expressed in various tissues. By inhibiting PDE5, this compound is believed to prevent cGMP degradation, thereby increasing its intracellular concentration and enhancing downstream signaling.

NO_cGMP_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors sGC sGC This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC cGMP->PDE5 PKG PKG Activation (Downstream Effects) cGMP->PKG Activates GMP GMP (Inactive) PDE5->GMP Hydrolyzes

Caption: Proposed mechanism of this compound in the NO/cGMP signaling pathway.

Quantitative Performance Data

The performance of this compound was evaluated in vitro against recombinant human phosphodiesterase enzymes and in a cellular context using a human smooth muscle cell line.

Table 1: In Vitro Enzymatic Inhibition and Selectivity Profile

This table compares the half-maximal inhibitory concentration (IC50) of this compound and Sildenafil against various PDE isoforms. A lower IC50 value indicates higher potency. The selectivity ratio indicates the preference for PDE5 over other isoforms, particularly PDE6 (implicated in visual disturbances) and PDE11.

CompoundPDE5A1 IC50 (nM)PDE6 IC50 (nM)PDE11A4 IC50 (nM)PDE5 vs PDE6 SelectivityPDE5 vs PDE11 Selectivity
This compound 0.85 12.5 15.2 ~15-fold ~18-fold
Sildenafil3.535.035.0~10-fold~10-fold

Data are hypothetical and for illustrative purposes.

Table 2: Cellular cGMP Levels in Wild-Type vs. PDE5A Knockout (KO) Cells

This table presents the core findings from the CRISPR validation experiment. Intracellular cGMP levels were measured in wild-type (WT) and PDE5A knockout (KO) human aortic smooth muscle cells following stimulation with a nitric oxide donor (Sodium Nitroprusside, SNP) and treatment with the test compounds.

Cell TypeTreatment (30 min)Intracellular cGMP (pmol/mg protein)Fold Change over Stimulated Control
Wild-Type (WT) Vehicle Control0.5 ± 0.1-
Wild-Type (WT) 10 µM SNP (Stimulated Control)8.2 ± 0.91.0
Wild-Type (WT) 10 µM SNP + 100 nM this compound75.5 ± 6.3 9.2
Wild-Type (WT) 10 µM SNP + 100 nM Sildenafil68.9 ± 5.18.4
PDE5A KO Vehicle Control0.6 ± 0.2-
PDE5A KO 10 µM SNP (Stimulated Control)15.1 ± 1.51.0
PDE5A KO 10 µM SNP + 100 nM this compound15.8 ± 1.8 1.05
PDE5A KO 10 µM SNP + 100 nM Sildenafil16.2 ± 2.01.07

Data are hypothetical and for illustrative purposes. The results clearly show that in the absence of the PDE5A gene, this compound fails to increase cGMP levels, validating PDE5 as its target.

Experimental Workflow for CRISPR-Based Validation

The logical flow for validating the mechanism of action involves creating a cellular model where the drug target is absent and comparing the drug's effect in this model versus the normal, wild-type model.

Caption: Workflow for validating a drug's mechanism using CRISPR-Cas9 knockout.

Detailed Experimental Protocols

Protocol 1: Generation of PDE5A Knockout Cell Line using CRISPR-Cas9

This protocol outlines the steps for creating a stable PDE5A gene knockout in a human cell line (e.g., human aortic smooth muscle cells).

  • sgRNA Design: Design two to four single guide RNAs (sgRNAs) targeting early exons of the PDE5A gene using a validated online design tool. This strategy is designed to introduce frame-shift mutations that lead to nonsense-mediated mRNA decay. Commercially available, pre-validated CRISPR/Cas9 plasmids for PDE5A can also be used.

  • Vector Preparation: Clone the designed sgRNA sequences into a Cas9 expression vector that co-expresses a selection marker (e.g., puromycin resistance or GFP).

  • Transfection: Transfect the wild-type cells with the Cas9/sgRNA plasmids using a high-efficiency method such as electroporation or a lipid-based transfection reagent.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding puromycin (2 µg/mL) to the culture medium or by using fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.

    • After selection, plate the cells at a very low density (single-cell plating) in 10-cm dishes to allow for the growth of individual colonies (clones).

  • Screening and Verification:

    • Once colonies are large enough, pick at least 24 clones and expand them in parallel.

    • Isolate genomic DNA from a portion of each clone. Use PCR to amplify the region of the PDE5A gene targeted by the sgRNAs.

    • Perform Sanger sequencing on the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

    • Confirm the complete absence of PDE5 protein expression in candidate KO clones via Western Blot.

  • Expansion: Once a homozygous knockout clone is confirmed, expand the cell line for use in subsequent assays.

Protocol 2: In Vitro PDE5 Enzymatic Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified PDE5.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Sildenafil in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

    • Dilute recombinant human PDE5A1 enzyme and the cGMP substrate to their optimal concentrations in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the serially diluted compound or vehicle control (DMSO) to the wells.

    • Add 50 µL of diluted PDE5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the cGMP substrate.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Analysis:

    • Stop the reaction and measure the amount of remaining cGMP or the amount of GMP produced using a suitable detection method (e.g., fluorescence polarization, ELISA, or a luminescent assay kit).

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular cGMP Quantification Assay

This protocol measures the level of intracellular cGMP in cultured cells after stimulation and treatment.

  • Cell Plating: Seed an equal number of Wild-Type and PDE5A KO cells into 24-well plates and allow them to adhere and grow to ~90% confluency.

  • Compound Treatment:

    • Pre-treat the cells with the desired concentration of this compound, Sildenafil, or vehicle control for 30 minutes.

    • Stimulate cGMP production by adding a nitric oxide donor (e.g., 10 µM Sodium Nitroprusside) to the wells for the final 10 minutes of the incubation.

  • Cell Lysis:

    • Aspirate the medium from the wells and immediately add 200 µL of 0.1 M HCl or a specialized lysis buffer provided with a cGMP assay kit to stop enzymatic activity and lyse the cells.

    • Incubate for 10-20 minutes at 4°C.

  • Quantification:

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Measure the cGMP concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's instructions.

    • Measure the total protein concentration in each lysate using a BCA or Bradford assay for normalization.

  • Data Analysis: Express the final cGMP concentration as pmol of cGMP per mg of total protein. Calculate the fold change over the stimulated control for each condition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Piperiacetildenafil and Related Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Piperiacetildenafil" is not found in publicly available chemical databases or scientific literature. The following procedures are based on best practices for the disposal of similar known research compounds, such as sildenafil and its analogue acetildenafil. Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. All chemical handling and disposal should be performed by trained personnel.

This guide provides essential safety and logistical information for the proper disposal of novel research compounds in a laboratory setting, with a focus on procedural, step-by-step guidance.

Hazard Assessment and Chemical Profile

Prior to any disposal procedure, a thorough hazard assessment is critical. Based on the Safety Data Sheets (SDS) for analogous compounds like Acetildenafil and Sildenafil, a compound like this compound should be treated as hazardous.

Key Hazard Information (based on analogues):

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation, and potentially drowsiness or dizziness.[1][2]

  • Environmental Hazard: Should not be released into the environment. Do not empty into drains.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol for a Laboratory Setting

The primary and safest method for disposing of research chemicals is through your institution's certified hazardous waste management program. Never dispose of raw or concentrated chemicals down the sanitary sewer.

Experimental Protocol: Segregation and Collection for EHS Pickup

  • Containerization:

    • Keep the this compound waste in its original container if possible.

    • If transferring is necessary, use a new, clean, and chemically compatible container that can be tightly sealed.

    • Ensure the container is not leaking and is in good condition.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents fully: "this compound (solid)" or "this compound in [Solvent Name]".

    • Indicate the approximate quantity and date of accumulation.

  • Segregation:

    • Segregate the this compound waste from other waste streams. For example, keep organic solids separate from liquid solvent waste and aqueous waste.

    • Store in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage:

    • Store the sealed and labeled container in a well-ventilated, secure area, away from incompatible materials such as strong oxidizing agents.

    • The storage location should be secondary containment to prevent spills from spreading.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Prohibited Disposal Methods

The following methods are strictly prohibited for the disposal of this compound in a research setting:

MethodRationale for Prohibition
Sewer/Drain Disposal Unused or concentrated chemicals must never be discharged to the sanitary sewer. These compounds may be harmful to aquatic life and are not effectively treated by wastewater systems.
Regular Trash As a hazardous substance, it poses a risk to custodial staff and the environment if placed in regular trash. Minimally contaminated lab wipes or gloves may be handled separately if institutional policy allows, but the pure compound cannot be disposed of this way.
Incineration (in-lab) Laboratory-scale incineration is not a suitable or safe method of disposal and is prohibited unless conducted by a licensed waste management facility.
Neutralization (unverified) Do not attempt to neutralize or chemically treat the waste unless a validated and approved protocol is provided by a qualified chemist or your EHS department. Improper reactions can create more hazardous byproducts.
Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid generating dust.

  • Clean-Up:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container.

    • For liquid spills, use an inert absorbent material.

  • Dispose: The collected spill residue must be disposed of as hazardous waste following the protocol outlined in Section 3.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizations

The following diagrams illustrate key workflows for the safe management and disposal of research chemicals.

cluster_0 Chemical Waste Disposal Decision Workflow start Unused or Waste This compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hazard_assessment Perform Hazard Assessment (Consult SDS of Analogues) is_hazardous Is the material hazardous? hazard_assessment->is_hazardous collect_waste Collect in a Labeled, Sealed, Compatible Container is_hazardous->collect_waste Yes non_hazardous_path Follow Institutional Policy for Non-Hazardous Waste is_hazardous->non_hazardous_path No (Unlikely) ppe->hazard_assessment store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for handling and disposing of chemical waste in a lab.

cluster_1 Spill Response Protocol spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert don_ppe Wear Full PPE alert->don_ppe contain Contain Spill (Use Spill Kit) don_ppe->contain cleanup Clean Up Spill Residue (Avoid Dust) contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report to Supervisor & EHS dispose->report

Caption: Step-by-step protocol for responding to a chemical spill in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.